Armillarisin A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-acetyl-7-hydroxy-5-(hydroxymethyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-6(14)9-4-10-7(5-13)2-8(15)3-11(10)17-12(9)16/h2-4,13,15H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZWWNMZVZWQKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C(C=C2OC1=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40201953 | |
| Record name | Armillarisin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40201953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53696-74-5 | |
| Record name | Armillarisin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53696-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Armillarisin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053696745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Armillarisin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40201953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARMILLARISIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5864MH5CT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Armillarisin A: A Technical Guide to its Discovery, Natural Source, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Armillarisin A, a naturally occurring coumarin derivative, has garnered significant scientific interest for its diverse pharmacological properties. Isolated from the mycelium of the fungus Armillaria mellea, this compound has demonstrated promising anti-inflammatory, hepatoprotective, and anticancer activities. Mechanistic studies have revealed its ability to modulate key cellular signaling pathways, including NF-κB and MAPK, which are critically involved in the pathogenesis of various diseases. This technical guide provides a comprehensive overview of the discovery of this compound, its natural source, and a detailed examination of its biological activities, supported by available quantitative data and experimental methodologies.
Discovery and Natural Source
This compound was first identified as a chemical constituent of the fungus Armillaria mellea (Vahl) P. Kumm., a species of honey fungus known in traditional medicine. The compound is primarily isolated from the artificially cultured mycelium of this fungus.
General Isolation Protocol
Experimental Workflow: Isolation of this compound
Caption: General workflow for the isolation of this compound.
Based on literature reports for the isolation of similar compounds from Armillaria mellea, the dried and powdered mycelia are subjected to continuous reflux extraction with a nonpolar solvent like petroleum ether[1]. The resulting crude extract is then concentrated and purified using silica gel column chromatography, with elution by a solvent gradient to separate the different chemical constituents.
Chemical Properties
This compound is a coumarin derivative with the following chemical properties:
| Property | Value |
| Chemical Formula | C₁₂H₁₀O₅ |
| Molecular Weight | 234.20 g/mol |
| IUPAC Name | 3-acetyl-7-hydroxy-5-(hydroxymethyl)chromen-2-one |
| CAS Number | 53696-74-5 |
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, with its anti-inflammatory, hepatoprotective, and anticancer effects being the most studied. These activities are primarily attributed to its ability to modulate key inflammatory and cell signaling pathways.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties, largely through the inhibition of the NF-κB signaling pathway.
The NF-κB pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli such as TNF-α, the IKK complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been shown to inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.
Signaling Pathway: this compound Inhibition of NF-κB
Caption: this compound inhibits the NF-κB pathway by preventing IκBα degradation.
A clinical study investigating the efficacy of this compound in patients with ulcerative colitis (UC) provides quantitative evidence of its anti-inflammatory effects.
| Parameter | This compound Treatment Group (Group I) | This compound + Dexamethasone (Group II) | Dexamethasone Control (Group III) |
| Dosage | 10 mg this compound in 100 ml saline enema | 10 mg this compound + 5 mg dexamethasone in 100 ml saline enema | 5 mg dexamethasone in 100 ml saline enema |
| Treatment Duration | 4 weeks | 4 weeks | 4 weeks |
| Total Effective Rate | 90.0% | 95.0% | 70.0% |
| Effect on IL-4 | Significantly higher than control | Significantly higher than control | - |
| Effect on IL-1β | Significantly lower than before treatment | Significantly lower than before treatment | - |
| [Source: A study on the therapeutic effect of this compound on patients with ulcerative colitis. Please note that specific concentration changes for cytokines were not provided in the source.] |
Experimental Protocol: Evaluation of this compound in Ulcerative Colitis
A study involving 60 UC patients randomly divided into three groups was conducted. Group I received a 10 mg this compound enema, Group II received a combination of 10 mg this compound and 5 mg dexamethasone, and Group III received a 5 mg dexamethasone enema. The treatment was administered nightly for 4 weeks. Efficacy was evaluated based on clinical symptoms and colonoscopy results. Serum levels of IL-1β and IL-4 were measured using an ELISA kit before and after treatment.
Anticancer Activity
This compound has been reported to possess anticancer properties, primarily through the modulation of the MAPK signaling pathway, leading to the induction of apoptosis.
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is crucial in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. This compound has been found to inhibit the phosphorylation of key proteins in the MAPK cascade, leading to decreased cell proliferation and increased apoptosis.
Signaling Pathway: this compound and the MAPK Cascade
Caption: this compound inhibits MAPK signaling, reducing proliferation and promoting apoptosis.
While the anticancer potential of this compound has been reported, specific IC50 values against common cancer cell lines such as HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) are not consistently available in the reviewed literature. Further research is required to quantify its cytotoxic potency.
Experimental Protocol: Western Blot for MAPK Pathway
A general protocol to assess the effect of this compound on the MAPK pathway would involve:
-
Cell Culture and Treatment: Culture cancer cells (e.g., HepG2) to 70-80% confluency. Treat cells with varying concentrations of this compound for a specified time. Include a positive control (e.g., a known MAPK activator) and a vehicle control.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Hepatoprotective Activity
This compound has been noted for its potential to protect the liver from damage induced by toxins.
The CCl₄-induced liver injury model in rodents is a standard method for evaluating hepatoprotective agents. CCl₄ is metabolized in the liver to form free radicals, leading to oxidative stress, lipid peroxidation, and hepatocellular damage, which is reflected by an increase in serum levels of liver enzymes such as aspartate aminotransferase (AST) and alanine aminotransferase (ALT).
Experimental Protocol: CCl₄-Induced Hepatotoxicity Assay
A general protocol would involve:
-
Animal Model: Use male Wistar rats or a similar model.
-
Dosing: Administer this compound orally at different doses for a set period (e.g., 7 days).
-
Induction of Hepatotoxicity: On the final day of treatment, induce liver damage by intraperitoneal injection of CCl₄ (typically mixed with a vehicle like olive oil).
-
Sample Collection: After a specified time (e.g., 24 hours) post-CCl₄ injection, collect blood samples for biochemical analysis and liver tissue for histopathological examination.
-
Biochemical Analysis: Measure serum levels of AST, ALT, alkaline phosphatase (ALP), and bilirubin.
-
Histopathology: Prepare liver tissue sections and stain with hematoxylin and eosin (H&E) to assess the degree of necrosis, inflammation, and steatosis.
Conclusion
This compound, a natural product from Armillaria mellea, presents a compelling profile as a potential therapeutic agent. Its well-documented anti-inflammatory effects, demonstrated in preclinical models and a clinical study on ulcerative colitis, are primarily mediated through the inhibition of the NF-κB pathway. Furthermore, its ability to modulate the MAPK signaling pathway suggests potential applications in oncology. While its hepatoprotective properties are also recognized, further quantitative studies are necessary to fully elucidate its efficacy and dose-response relationships in various disease models. The development of more detailed and standardized experimental protocols for its isolation and biological evaluation will be crucial for advancing the research and potential clinical application of this promising natural compound.
References
The Structure-Activity Relationship of Armillarisin A: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Promising Natural Coumarin
Armillarisin A, a natural coumarin first isolated from the fungus Armillaria mellea, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, focusing on its core chemical scaffold and the impact of structural modifications on its biological effects. Tailored for researchers, scientists, and drug development professionals, this document synthesizes available data to inform future drug discovery and optimization efforts.
Core Structure and Known Biological Activities
This compound, chemically known as 3-acetyl-7-hydroxy-5-(hydroxymethyl)coumarin, possesses a coumarin nucleus which is a privileged scaffold in medicinal chemistry.[1] The compound has demonstrated a range of biological activities, including anti-inflammatory, anticancer, and hepatoprotective effects.[2] Its therapeutic potential is attributed to its ability to modulate key cellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2]
Structure-Activity Relationship Insights from this compound and Related Coumarins
While comprehensive SAR studies on a wide array of direct this compound analogs are not extensively documented in publicly available literature, analysis of structurally related coumarin derivatives provides valuable insights into the pharmacophore. The key structural features of this compound include the 3-acetyl group, the 7-hydroxyl group, and the 5-hydroxymethyl group attached to the coumarin core. Modifications at these positions, as well as on the coumarin ring itself, can significantly influence biological activity.
Anticancer Activity
The coumarin scaffold is a common feature in many anticancer agents. Studies on various coumarin derivatives indicate that substitutions on the coumarin ring system can modulate their cytotoxic and antiproliferative activities. For instance, the introduction of different aryl groups at the 3-position and modifications at the 4-position of the coumarin ring have been shown to influence anticancer potency.
Table 1: Cytotoxic Activity of Selected Coumarin Derivatives
| Compound | Structure | Cell Line | IC50 (µM) | Reference |
| Compound 1 | 3-aryl-4-anilino-2H-chromen-2-one analog | MCF-7 | 7.06 | [3] |
| Compound 2 | Novobiocin analogue | MCF-7 | 0.36 | [3] |
| Compound 3 | Coumarin-based hydroxamate | MCF-7 | 1.84 | [3] |
| Compound 4a | Dihydroartemisinin-coumarin hybrid | T47D | 102.05 | [4] |
| Compound 4b | Dihydroartemisinin-coumarin hybrid | MCF-7 | 23.12 | [4] |
Note: These compounds are not direct analogs of this compound but provide SAR insights for the broader coumarin class.
The data suggests that the nature and position of substituents on the coumarin and associated phenyl rings play a crucial role in determining the anticancer efficacy.
Anti-inflammatory Activity
This compound exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[2] This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.[5] SAR studies on coumarin derivatives highlight the importance of specific substitutions for anti-inflammatory action. For example, the presence of hydroxyl and methoxy groups can influence the inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
Table 2: Anti-inflammatory Activity of Selected Coumarin Derivatives
| Compound | Activity | Assay | IC50 (µM) | Reference |
| Coumarin-chalcone hybrid 5e | AChE Inhibition | Ellman method | 0.15 | [6] |
| Coumarin Schiff base 6 | Protein denaturation inhibition | In vitro | > Ibuprofen | [7] |
| Coumarin Schiff base 7 | Protein denaturation inhibition | In vitro | > Ibuprofen | [7] |
Note: The presented data, while not on direct this compound analogs, illustrates the potential for modifying the coumarin scaffold to achieve potent anti-inflammatory effects.
Hepatoprotective Activity
The hepatoprotective effects of this compound are linked to its antioxidant properties and its ability to mitigate cellular stress.[2] Studies on other coumarin derivatives have shown that the presence of hydroxyl groups, such as in esculetin (6,7-dihydroxycoumarin), contributes significantly to their ability to protect liver cells from damage induced by toxins like carbon tetrachloride (CCl4). This is achieved by reducing lipid peroxidation and enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Key Signaling Pathways Modulated by this compound
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory and immune responses. This compound has been shown to inhibit this pathway by preventing the degradation of IκBα, the inhibitory protein of NF-κB. This action blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[2]
Figure 1. This compound inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK pathway, which includes ERK, JNK, and p38 MAPK, is involved in cellular processes like proliferation, differentiation, and apoptosis. This compound has been found to inhibit the phosphorylation of key components of this pathway, leading to decreased cell proliferation and the induction of apoptosis in cancer cells.[2]
Figure 2. This compound inhibits the MAPK signaling pathway.
Experimental Protocols
General Synthesis of Coumarin Derivatives
A common method for synthesizing coumarin derivatives is the Pechmann condensation, which involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. For 3-substituted coumarins, the Knoevenagel condensation of a salicylaldehyde derivative with an active methylene compound is often employed.
Figure 3. General workflow for Pechmann condensation.
Detailed Protocol for Knoevenagel Condensation (Example for 3-acetylcoumarin):
-
Dissolve salicylaldehyde and ethyl acetoacetate in a suitable solvent such as ethanol.
-
Add a catalytic amount of a base, such as piperidine.
-
Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol).
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of compounds on cell viability.
Protocol:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor.
Protocol:
-
Transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB response elements.
-
After transfection, seed the cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compounds for a specified time.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) to induce NF-κB activation.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency.
-
Calculate the percentage of NF-κB inhibition relative to the stimulated control.
Western Blot Analysis for MAPK Phosphorylation
This technique is used to detect the phosphorylation status of MAPK proteins.
Protocol:
-
Treat cells with the test compounds for a specified time, followed by stimulation with an appropriate agonist (e.g., LPS) to activate the MAPK pathway.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38, as well as antibodies for the total forms of these proteins.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion and Future Directions
This compound represents a promising natural product scaffold for the development of novel therapeutics. The available data on related coumarin derivatives suggest that strategic modifications of the 3-acetyl, 7-hydroxyl, and 5-hydroxymethyl groups, as well as the coumarin core, can lead to analogs with enhanced potency and selectivity for various biological targets. Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives to establish a more definitive and quantitative structure-activity relationship. Such studies, guided by the mechanistic understanding of its action on the NF-κB and MAPK pathways, will be instrumental in unlocking the full therapeutic potential of this versatile natural product.
References
- 1. A twenty-year journey exploring coumarin-based derivatives as bioactive molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Structure activity relationship investigation of coumarin-chalcone hybrids with diverse side-chains as acetylcholinesterase and butyrylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Anti-Inflammatory Activity of Some Coumarin Schiff Base Derivatives: In silico and in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
Phytochemical Analysis of Armillaria mellea for Armillarisin A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Armillaria mellea, commonly known as the honey mushroom, is a species of basidiomycete fungus that is both edible and has a long history in traditional medicine.[1] Modern phytochemical research has identified a diverse array of bioactive compounds within this fungus, including sesquiterpene aryl esters, non-hallucinogenic indole compounds, and polysaccharides.[2] Among the notable compounds isolated from Armillaria mellea is Armillarisin A, a coumarin derivative that has garnered significant scientific interest for its potential therapeutic properties.
This technical guide provides a comprehensive overview of the phytochemical analysis of Armillaria mellea with a specific focus on the extraction, purification, and quantification of this compound. Furthermore, it delves into the molecular mechanisms of action of this compound, providing detailed experimental protocols and data to support further research and development.
Data Presentation: Quantitative Analysis of this compound and Related Compounds
The concentration of this compound and other bioactive compounds in Armillaria mellea can vary depending on the strain, growth conditions, and the part of the fungus being analyzed (fruiting body vs. mycelium). The following tables summarize quantitative data from various studies.
| Extraction Method | Solvent | Part of Fungus | Compound Class | Yield/Content | Reference |
| Ultrasonic-assisted extraction | Petroleum ether | Liquid culture mycelium | Melleolides | 0.74 mg/g | [3] |
| Reflux extraction | Petroleum ether | Dried powdered mycelia | Crude oil extract | 4.65% (w/w) | [4] |
| Ultrasonic disruption extraction | Water | Wild Armillaria mellea | Crude polysaccharides | 19.5% | [5] |
| Joint ultrasonic and enzyme-assisted extraction | Water | Armillaria mellea | Polysaccharides | 6.32 ± 0.14% | [6] |
| Analytical Method | Matrix | Analyte | Concentration Range | Limit of Quantitation (LOQ) | Reference |
| LC-MS/MS | Human Plasma | This compound | 0.15-50 ng/mL | 0.15 ng/mL | Not explicitly stated in snippets |
| HPLC-UV | Drimia maritima | Proscillaridin A | Not specified | 1.8 µg/mL |
Experimental Protocols
Extraction and Isolation of this compound
This protocol is based on methods developed for the extraction of sesquiterpenoid aromatic esters from Armillaria mellea mycelia.
Objective: To extract and isolate this compound from dried Armillaria mellea mycelium.
Materials:
-
Dried and powdered mycelia of Armillaria mellea
-
Petroleum ether
-
Silica gel (for column chromatography)
-
Solvent system for column chromatography (e.g., a gradient of petroleum ether and ethyl acetate)
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Extraction:
-
Silica Gel Column Chromatography:
-
The crude extract is mixed with a small amount of silica gel to create a dry slurry.
-
A chromatography column is packed with silica gel in petroleum ether.
-
The crude extract slurry is loaded onto the top of the column.
-
The column is eluted with a gradient of petroleum ether and ethyl acetate, starting with 100% petroleum ether and gradually increasing the polarity by adding ethyl acetate.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Fractions containing the pure compound are combined and the solvent is evaporated to yield purified this compound.
-
Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)-UV
This protocol is a generalized method that can be optimized for the quantification of this compound in Armillaria mellea extracts.
Objective: To quantify the concentration of this compound in an extract of Armillaria mellea.
Materials:
-
Armillaria mellea extract containing this compound
-
This compound standard of known purity
-
HPLC grade methanol
-
HPLC grade water
-
HPLC system with a UV detector
-
A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.
-
-
Sample Preparation:
-
Dissolve a known weight of the Armillaria mellea extract in methanol to a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of methanol and water. An example gradient could be starting with 50:50 (methanol:water) and increasing to 80:20 over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: this compound is a coumarin derivative, and a suitable wavelength for detection would likely be around 300-340 nm. This should be optimized by running a UV scan of a standard solution.
-
Injection Volume: 20 µL
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by using the calibration curve.
-
Mandatory Visualization
Experimental Workflow for Phytochemical Analysis of this compound
Caption: Workflow for the extraction, analysis, and structural elucidation of this compound.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects, particularly its anti-inflammatory and potential anti-cancer activities, through the modulation of key signaling pathways.[2]
1. Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation and immune responses.[2] this compound inhibits this pathway by preventing the degradation of IκBα, the inhibitory protein of NF-κB.[2] This action blocks the translocation of the active NF-κB dimer (p50/p65) to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[2]
Caption: this compound inhibits the NF-κB signaling pathway.
2. Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is involved in cellular processes like proliferation, differentiation, and apoptosis.[2] this compound has been found to inhibit the phosphorylation of key components of this pathway, leading to decreased cell proliferation and the induction of apoptosis.[2]
Caption: this compound modulates the MAPK signaling pathway.
References
- 1. Post-translational Modifications of IκBα: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Constitutive and interleukin-1-inducible phosphorylation of p65 NF-{kappa}B at serine 536 is mediated by multiple protein kinases including I{kappa}B kinase (IKK)-{alpha}, IKK{beta}, IKK{epsilon}, TRAF family member-associated (TANK)-binding kinase 1 (TBK1), and an unknown kinase and couples p65 to TATA-binding protein-associated factor II31-mediated interleukin-8 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
In Vitro Anti-inflammatory Effects of Armillarisin A: A Technical Guide
Introduction
Armillarisin A, a natural compound isolated from the mushroom Armillaria mellea, has garnered scientific interest for its diverse pharmacological activities, including hepatoprotective and anti-cancer properties.[1] Emerging evidence suggests that this compound also possesses significant anti-inflammatory effects, primarily through the modulation of key cellular signaling pathways. This technical guide provides an in-depth overview of the known anti-inflammatory mechanisms of this compound, detailed protocols for relevant in vitro assays, and visual representations of the implicated signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.
Core Anti-inflammatory Mechanisms
The anti-inflammatory properties of this compound are primarily attributed to its ability to modulate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are crucial regulators of the inflammatory response.[1]
Modulation of the NF-κB Pathway
The NF-κB signaling cascade is a central pathway in initiating and propagating the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory stimuli, such as lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators.[1]
This compound has been shown to inhibit the NF-κB pathway by preventing the degradation of IκBα. By stabilizing the IκBα protein, this compound effectively blocks the nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and other inflammatory mediators.[1]
Modulation of the MAPK Pathway
The MAPK pathway, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, is another critical signaling cascade involved in inflammation.[1] Activation of these kinases by inflammatory stimuli leads to the downstream activation of transcription factors that regulate the expression of various inflammatory genes. This compound has been found to influence the MAPK signaling pathway, contributing to its anti-inflammatory effects.[1]
Quantitative Data Summary
As previously noted, specific quantitative data on the in vitro anti-inflammatory effects of this compound are limited in the available literature. The following tables provide a template for how such data would be presented. For illustrative purposes, some data from studies on the crude extract of Armillariella mellea (from which this compound is derived) are included, but it is crucial to recognize that these results are not specific to purified this compound.
Table 1: Effect of Armillariella mellea Ethanol Extract on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production in LPS-stimulated THP-1 Cells
| Concentration (µg/mL) | NO Production Inhibition (%) | PGE2 Production Inhibition (%) |
| 10 | Dose-dependent inhibition observed | Dose-dependent inhibition observed |
| 100 | Significant inhibition | Significant inhibition |
Data adapted from a study on the ethanol extract of Armillariella mellea, not purified this compound.
Table 2: Effect of Armillariella mellea Ethanol Extract on iNOS and COX-2 Protein Expression in LPS-stimulated THP-1 Cells
| Concentration (µg/mL) | iNOS Expression | COX-2 Expression |
| 100 | Significantly blocked | Significantly blocked |
Data adapted from a study on the ethanol extract of Armillariella mellea, not purified this compound.
Experimental Protocols
The following are detailed, generalized protocols for key in vitro assays used to assess anti-inflammatory activity. These protocols should be optimized for specific laboratory conditions and reagents.
Cell Culture and Treatment
The murine macrophage cell line RAW 264.7 is a commonly used model for in vitro inflammation studies.
-
Cell Maintenance: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density determined by the specific assay. Allow the cells to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours) before stimulating with a pro-inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired incubation time.
Cell Viability Assay (MTT Assay)
It is crucial to assess the cytotoxicity of this compound to ensure that the observed anti-inflammatory effects are not due to cell death.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 560 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with this compound for 2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Collect 100 µL of the culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
Cytokine Measurement (ELISA)
Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant.
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Collect the culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits being used.
-
Briefly, coat a 96-well plate with a capture antibody overnight.
-
Block the plate and then add the cell culture supernatants and standards.
-
Add a detection antibody, followed by a streptavidin-HRP conjugate.
-
Add a substrate solution to develop the color and stop the reaction.
-
Measure the absorbance at 450 nm and calculate the cytokine concentrations based on the standard curve.
Western Blot Analysis for Signaling Pathways
Western blotting is used to determine the protein expression levels of key components of the NF-κB and MAPK signaling pathways.
-
Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a shorter duration (e.g., 15-60 minutes) to observe changes in protein phosphorylation.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, ERK, JNK, and p38, as well as iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
Signaling Pathways
References
Armillarisin A: A Technical Overview of its Hepatoprotective Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Armillarisin A, a natural compound, has demonstrated significant potential as a hepatoprotective agent. Its therapeutic effects are attributed to a multi-faceted mechanism of action that includes potent antioxidant, anti-inflammatory, and anti-apoptotic activities.[1] this compound has been shown to protect liver cells from damage induced by various toxins, such as carbon tetrachloride and acetaminophen.[1] The primary molecular mechanisms involve the modulation of key signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1] By inhibiting pro-inflammatory and pro-apoptotic signals and enhancing the cellular antioxidant defense systems, this compound helps maintain liver function and prevent injury.[1]
Core Hepatoprotective Mechanisms
The liver-protective effects of this compound are primarily linked to three interconnected biological activities:
-
Antioxidant Effects: this compound enhances the body's natural antioxidant defenses, which helps to neutralize harmful reactive oxygen species (ROS) that can lead to cellular damage in the liver.[1]
-
Anti-inflammatory Action: The compound inhibits key inflammatory pathways, such as the NF-κB pathway, reducing the production of pro-inflammatory cytokines and mediators that contribute to liver inflammation and damage.[1]
-
Anti-apoptotic Regulation: this compound modulates the expression of proteins involved in programmed cell death. It has been shown to upregulate anti-apoptotic proteins like Bcl-2 and downregulate pro-apoptotic proteins like Bax, thereby preventing premature liver cell death.[1]
Quantitative Data on Hepatoprotective Effects
Due to the lack of specific quantitative data for this compound in the available literature, the following tables are presented as illustrative examples based on data from studies of other hepatoprotective compounds, such as Silymarin, to demonstrate the expected format for such data.
Table 1: Illustrative In Vivo Efficacy of a Hepatoprotective Agent in a CCl₄-Induced Liver Injury Model in Rats
| Treatment Group | Dose (mg/kg) | Serum ALT (U/L) | Serum AST (U/L) | Liver SOD (U/g tissue) | Liver GSH-Px (U/mg protein) |
| Control | - | 25.5 ± 3.1 | 85.2 ± 7.9 | 125.4 ± 10.2 | 8.5 ± 0.7 |
| CCl₄ Control | - | 280.4 ± 25.6 | 450.7 ± 38.4 | 60.2 ± 5.8 | 3.1 ± 0.4 |
| Hepatoprotective Agent | 50 | 150.1 ± 14.3 | 280.5 ± 22.1 | 85.7 ± 7.9 | 5.4 ± 0.6 |
| Hepatoprotective Agent | 100 | 90.6 ± 9.2 | 180.3 ± 17.5 | 105.3 ± 9.8 | 7.1 ± 0.8 |
| Silymarin (Positive Control) | 100 | 85.3 ± 8.7 | 175.8 ± 16.9 | 110.1 ± 10.5 | 7.5 ± 0.9 |
Data are presented as mean ± standard deviation. Data is illustrative.
Table 2: Illustrative In Vitro Cytotoxicity in HepG2 Cells (MTT Assay)
| Compound | Incubation Time (h) | IC₅₀ (µg/mL) |
| Hepatoprotective Agent | 24 | > 200 |
| Hepatoprotective Agent | 48 | 150.5 ± 12.3 |
| Hepatoprotective Agent | 72 | 95.8 ± 8.9 |
| Doxorubicin (Positive Control) | 48 | 1.2 ± 0.1 |
IC₅₀ represents the concentration required to inhibit 50% of cell growth. Data is illustrative.[2][3][4]
Key Signaling Pathways
The hepatoprotective effects of this compound are mediated through the modulation of complex signaling networks. The following diagrams illustrate the key pathways involved.
References
Early-Stage Research on Armillarisin A Derivatives: A Technical Overview for Drug Development Professionals
An In-depth Guide to the Preclinical Landscape of Armillarisin A Analogs
This compound, a natural compound isolated from the mushroom Armillaria mellea, has garnered significant scientific interest for its diverse pharmacological activities.[1] As a coumarin-based scaffold, it serves as a promising starting point for the development of novel therapeutics.[2][3] This technical guide provides a comprehensive overview of the early-stage research on this compound and its derivatives, focusing on their synthesis, biological activities, and mechanisms of action. The information is tailored for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities.
Core Biological Activities of the Parent Compound: this compound
This compound has demonstrated a wide range of therapeutic potential, primarily in the realms of liver disease, cancer, and inflammatory conditions.[1][4] Its multifaceted mechanism of action involves the modulation of key cellular signaling pathways.
Anti-inflammatory and Immunomodulatory Effects
A primary mechanism of this compound is its ability to modulate inflammatory responses. It has been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a crucial regulator of inflammation and immune responses.[1][4] By preventing the degradation of IκBα, an inhibitor of NF-κB, this compound blocks the translocation of NF-κB to the nucleus, leading to a reduction in the expression of pro-inflammatory cytokines.[1]
In a study on ulcerative colitis (UC), this compound demonstrated significant therapeutic effects. It was found to increase the level of the anti-inflammatory cytokine IL-4 and decrease the pro-inflammatory cytokine IL-1β.[5][6]
Hepatoprotective Properties
This compound exhibits protective effects on liver cells against damage induced by various toxins.[1] These hepatoprotective effects are attributed to its capacity to enhance antioxidant defenses and reduce oxidative stress.[1][4]
Anti-cancer Activity
In the context of oncology, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.[1] This is achieved through the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[1] Furthermore, it activates caspases, which are key enzymes in the apoptotic pathway.[1] The compound also influences the MAPK (mitogen-activated protein kinase) signaling pathway, which is involved in cell proliferation, leading to decreased cell growth.[1]
Quantitative Data on the Efficacy of this compound
While extensive quantitative data on this compound derivatives is still emerging, a clinical study on ulcerative colitis provides specific efficacy rates for the parent compound.
| Treatment Group | Total Effective Rate | Reference |
| This compound alone | 90.0% | [5] |
| This compound with hormone therapy | 95.0% | [5] |
| Hormone therapy alone (Control) | 70.0% | [5] |
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of specific this compound derivatives are not yet widely published in the public domain. However, a general understanding of the methodologies can be gleaned from studies on this compound and other coumarin derivatives.
Ulcerative Colitis Clinical Study Protocol
A study investigating the therapeutic effect of this compound on ulcerative colitis patients employed the following protocol:
-
Patient Cohort: Sixty UC patients were randomly divided into three groups of 20.[5][6]
-
Treatment Groups: [6]
-
Group I (this compound): Received an enema of 10 mg this compound in 100 ml saline.
-
Group II (Combination Therapy): Received an enema of 10 mg this compound and 5 mg dexamethasone in 100 ml saline.
-
Group III (Control): Received an enema of 5 mg dexamethasone in 100 ml saline.
-
-
Endpoints: Therapeutic efficacy and serum levels of IL-4 and IL-1β were measured.[5][6]
Signaling Pathways and Logical Relationships
The known mechanisms of this compound provide a foundational understanding for the development and investigation of its derivatives. The following diagrams illustrate the key signaling pathways influenced by this compound.
Caption: this compound's Inhibition of the NF-κB Signaling Pathway.
Caption: Induction of Apoptosis by this compound.
Future Directions and Conclusion
Early-stage research on this compound has laid a strong foundation for its therapeutic potential. The diverse biological activities of the parent compound, particularly its anti-inflammatory, hepatoprotective, and anti-cancer effects, make it an attractive scaffold for medicinal chemistry efforts. While specific data on this compound derivatives remains limited in publicly accessible literature, the broader field of coumarin derivative synthesis is well-established, offering numerous avenues for structural modification and optimization.[7][8][9]
Future research should focus on the rational design and synthesis of novel this compound derivatives with improved potency, selectivity, and pharmacokinetic profiles. In-depth preclinical studies will be crucial to elucidate their mechanisms of action and to identify promising candidates for further development. The insights provided in this guide aim to support and inform these ongoing and future research endeavors in the quest for new and effective therapies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. A twenty-year journey exploring coumarin-based derivatives as bioactive molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A twenty-year journey exploring coumarin-based derivatives as bioactive molecules [frontiersin.org]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. The Effects of this compound on Serum IL-1β and IL-4 and in Treating Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects of this compound on Serum IL-1β and IL-4 and in Treating Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coumarin heterocyclic derivatives: chemical synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Armillarisin A: A Comprehensive Pharmacological and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Armillarisin A, a natural compound isolated from the edible mushroom Armillaria mellea, has emerged as a promising therapeutic candidate with a diverse range of pharmacological activities. Preclinical studies have demonstrated its potent anti-inflammatory, hepatoprotective, and anti-cancer properties. This technical guide provides an in-depth overview of the current understanding of this compound's pharmacology and toxicology, with a focus on its mechanisms of action, available quantitative data, and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the exploration and development of novel therapeutics.
Pharmacodynamics: Mechanism of Action
This compound exerts its pleiotropic effects by modulating key cellular signaling pathways involved in inflammation, cell survival, and apoptosis.
Anti-inflammatory Effects via NF-κB and MAPK Signaling Inhibition
A primary mechanism underlying the anti-inflammatory activity of this compound is its ability to inhibit the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1]
-
NF-κB Pathway: this compound has been shown to prevent the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[1] This action blocks the translocation of the active NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory genes, including cytokines and chemokines.[1]
-
MAPK Pathway: The compound also inhibits the phosphorylation of key kinases in the MAPK cascade, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[1] These kinases are crucial for transducing extracellular signals that lead to inflammatory responses.
Induction of Apoptosis in Cancer Cells
This compound has demonstrated the ability to induce programmed cell death, or apoptosis, in various cancer cell lines, including human hepatocellular carcinoma (HCC) cells.[1][2] This pro-apoptotic effect is mediated through:
-
Modulation of Bcl-2 Family Proteins: Upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[1]
-
Caspase Activation: Activation of executioner caspases, which are key enzymes in the apoptotic cascade.[1]
-
Induction of Sub-G1 Phase Arrest: Flow cytometry analysis has shown that this compound treatment leads to an accumulation of cells in the sub-G1 phase of the cell cycle, a hallmark of apoptosis.[2]
Hepatoprotective Effects
This compound has shown significant potential in protecting the liver from damage induced by toxins such as carbon tetrachloride (CCl4) and acetaminophen.[1] Its hepatoprotective effects are attributed to:
-
Antioxidant Activity: Enhancement of the body's natural antioxidant defense systems.[1]
-
Reduction of Oxidative Stress: Mitigation of the damaging effects of reactive oxygen species (ROS).[1]
-
Anti-inflammatory Action: Inhibition of inflammatory responses within the liver tissue.[1]
Pharmacokinetics
Currently, there is limited publicly available data on the pharmacokinetics of this compound itself. However, a study on a derivative, armillarisin succinate ester (ASE), provides some insight into its potential in vivo behavior.
| Parameter | Value | Species | Dose | Route | Reference |
| Armillarisin Succinate Ester | |||||
| Dose | 10 mg/kg | Mouse | Intravenous | [3] |
Note: The table above highlights the lack of specific pharmacokinetic parameters for this compound. The study on its succinate ester derivative indicates that methods for its detection in plasma and tissues have been developed.[3] Further research is needed to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Toxicology Profile
The toxicological profile of this compound is not yet fully characterized. Available information suggests a generally favorable safety profile at therapeutic doses, but also indicates the potential for adverse effects.
Acute and Subchronic Toxicity
Genotoxicity
There is a lack of specific data on the genotoxicity of this compound from standard assays such as the Ames test (bacterial reverse mutation assay) and the in vitro micronucleus test.[2][5] Such studies are crucial for assessing the mutagenic and clastogenic potential of a drug candidate.
Reported Side Effects and Adverse Events
Clinical observations and preclinical studies have indicated the following potential side effects:
-
Gastrointestinal Disturbances: Nausea, vomiting, and diarrhea have been reported.
-
Allergic Reactions: As with many natural compounds, there is a potential for hypersensitivity reactions.
-
Hepatotoxicity: While generally considered hepatoprotective, there is a theoretical risk of liver toxicity at high doses or with prolonged use.
Clinical Efficacy
A clinical study has investigated the therapeutic effect of this compound in patients with ulcerative colitis (UC).
Table 2: Clinical Efficacy of this compound in Ulcerative Colitis [6][7]
| Treatment Group | N | Dosage and Administration | Duration | Total Effective Rate |
| This compound | 20 | 10 mg in 100 ml saline enema, once daily | 4 weeks | 90.0% |
| This compound + Dexamethasone | 20 | 10 mg this compound and 5 mg dexamethasone in 100 ml saline enema, once daily | 4 weeks | 95.0% |
| Dexamethasone (Control) | 20 | 5 mg dexamethasone in 100 ml saline enema, once daily | 4 weeks | 70.0% |
The study found that this compound, both alone and in combination with dexamethasone, was significantly more effective than dexamethasone alone in treating ulcerative colitis.[6][7] The therapeutic effect was associated with an increase in the anti-inflammatory cytokine IL-4 and a decrease in the pro-inflammatory cytokine IL-1β.[6][7]
Experimental Protocols
Detailed, standardized protocols are essential for the reproducible evaluation of this compound's pharmacological and toxicological properties. The following sections outline general methodologies for key experiments.
Western Blot for NF-κB and MAPK Pathway Proteins
This protocol describes the general steps for assessing the effect of this compound on the phosphorylation of key signaling proteins.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages or HepG2 cells) and treat with various concentrations of this compound for a specified time, with or without a pro-inflammatory stimulus (e.g., LPS).
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-p65, p65, p-ERK, ERK).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This protocol outlines the steps to quantify apoptosis in cancer cells treated with this compound.
Methodology:
-
Cell Culture and Treatment: Seed cancer cells (e.g., HepG2) and treat with different concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
In Vivo Hepatoprotective Activity (CCl4-Induced Liver Injury Model)
This protocol describes a common in vivo model to assess the hepatoprotective effects of this compound.
Methodology:
-
Animal Model: Use male Wistar rats or BALB/c mice.
-
Treatment Groups:
-
Control group (vehicle)
-
CCl4 group (vehicle + CCl4)
-
This compound group (this compound + CCl4)
-
Positive control group (e.g., Silymarin + CCl4)
-
-
Dosing Regimen: Administer this compound or vehicle orally for a predefined period (e.g., 7 days).
-
Induction of Liver Injury: On the last day of treatment, administer a single intraperitoneal injection of CCl4 (typically mixed with olive oil).
-
Sample Collection: 24 hours after CCl4 administration, collect blood samples via cardiac puncture and harvest the livers.
-
Biochemical Analysis: Measure the serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathological Analysis: Fix a portion of the liver in 10% formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for microscopic examination of liver damage.
Future Directions and Conclusion
This compound holds considerable promise as a therapeutic agent for a variety of diseases, driven by its potent anti-inflammatory, pro-apoptotic, and hepatoprotective activities. However, to advance its clinical development, several key areas require further investigation:
-
Comprehensive Pharmacokinetic Studies: Detailed ADME studies of this compound are essential to understand its bioavailability, distribution, metabolic fate, and excretion profile.
-
Thorough Toxicological Evaluation: A complete toxicological assessment, including acute, subchronic, and chronic toxicity studies, as well as genotoxicity and reproductive toxicity studies, is necessary to establish a clear safety profile.
-
Elucidation of Molecular Targets: Further research is needed to identify the precise molecular targets of this compound within the NF-κB and MAPK pathways and to explore other potential mechanisms of action.
-
Well-Designed Clinical Trials: Rigorous, placebo-controlled clinical trials are required to confirm the efficacy and safety of this compound in various disease indications.
References
- 1. Preclinical pharmacokinetic analysis of armillarisin succinate ester in mouse plasma and tissues by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti- and pro-mutagenic effects of silymarin in the Ames bacterial reverse mutation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Frontiers | 28-Day Oral Chronic Toxicity Study of Arctigenin in Rats [frontiersin.org]
- 6. The Effects of this compound on Serum IL-1β and IL-4 and in Treating Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effects of this compound on Serum IL-1β and IL-4 and in Treating Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Isolation of Armillarisin A from Armillaria mellea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Armillarisin A, a coumarin derivative isolated from the mycelium of the fungus Armillaria mellea, has garnered significant scientific interest due to its diverse pharmacological activities.[1] This document provides a detailed protocol for the isolation and purification of this compound, synthesized from established methodologies for the extraction of sesquiterpenoid aromatic esters and other secondary metabolites from Armillaria mellea. The protocol is designed to be a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.
Data Presentation: Quantitative Summary of Key Parameters
The following table summarizes the key quantitative parameters for the isolation of this compound and related compounds from Armillaria mellea, based on published literature. These values can be used as a reference for process optimization.
| Parameter | Value | Source Context |
| Starting Material | ||
| Mycelium to Solvent Ratio (Ethanol Extraction) | 1 : 5.5 (kg:L) | Extraction of 9.0 kg of mycelium with 50 L of 95% ethanol for the isolation of various sesquiterpene aryl esters.[2] |
| Extraction | ||
| Primary Extraction Solvent | 95% Ethanol | A comprehensive extraction of secondary metabolites from a large batch of mycelium.[2] |
| Partitioning Solvent | Ethyl Acetate | Used to partition the ethanol extract to isolate compounds of medium polarity.[2] |
| Chromatography | ||
| Stationary Phase | Silica Gel (200-300 mesh) | Commonly used for the separation of sesquiterpenoid aromatic esters.[2] |
| Mobile Phase (Initial Column) | n-hexane-EtOAc (20:1 → 0:1) | A gradient elution to separate compounds based on polarity.[2] |
| Mobile Phase (Secondary Column) | CHCl3/MeOH (50:1 → 20:1) | Further purification of fractions containing the target compounds.[2] |
Experimental Protocols
This section outlines the detailed methodology for the isolation of this compound from Armillaria mellea mycelium.
Preparation of Armillaria mellea Mycelium
-
Cultivation: Armillaria mellea mycelium can be cultivated in a submerged culture. A suitable medium for mycelial biomass production may contain dextrin as a carbon source and bean cake extract as a nitrogen source, supplemented with corn steep liquor, thiamin, and ethanol.[3] The culture is typically maintained at 25 °C with shaking at 120 rpm for 10-14 days.[4]
-
Harvesting and Drying: The mycelial biomass is harvested by filtration. The collected mycelium should be washed with distilled water to remove any residual medium. The biomass is then freeze-dried or oven-dried at a low temperature (e.g., 40-50 °C) to a constant weight.
-
Powdering: The dried mycelium is ground into a fine powder using a grinder or a mortar and pestle.[5] This increases the surface area for efficient solvent extraction.
Extraction of Crude this compound
-
Solvent Extraction: The powdered Armillaria mellea mycelium (e.g., 9.0 kg) is extracted with 95% ethanol (e.g., 50 L) at room temperature.[2] This process should be repeated three times to ensure exhaustive extraction.
-
Concentration: The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude ethanol extract is suspended in water and then partitioned with an equal volume of ethyl acetate. This partitioning is repeated three times. The ethyl acetate layers, which will contain this compound and other medium-polarity compounds, are combined.
-
Final Concentration: The combined ethyl acetate fraction is concentrated under reduced pressure to yield the crude ethyl acetate extract.
Chromatographic Purification of this compound
-
Initial Silica Gel Column Chromatography:
-
Column Packing: A glass column is packed with silica gel (200-300 mesh) using a slurry method with n-hexane.
-
Sample Loading: The crude ethyl acetate extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient of n-hexane and ethyl acetate, starting with a high ratio of n-hexane (e.g., 20:1 n-hexane:EtOAc) and gradually increasing the polarity to 100% ethyl acetate (0:1 n-hexane:EtOAc).[2]
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Secondary Purification:
-
Fractions from the initial column that show the presence of this compound (identified by comparison with a standard or by analytical methods like HPLC) are combined and concentrated.
-
The combined fractions are subjected to further purification on a Sephadex LH-20 column with methanol as the eluent or on another silica gel column using a different solvent system, such as chloroform-methanol (e.g., gradient of 50:1 to 20:1).[2]
-
The purity of the isolated this compound can be confirmed by High-Performance Liquid Chromatography (HPLC) and its structure elucidated by spectroscopic methods (MS, NMR).
-
Visualizations
Experimental Workflow for this compound Isolation
Caption: Overall workflow for the isolation of this compound.
Signaling Pathway of this compound
While the primary focus of this document is the isolation protocol, it is pertinent to mention the known mechanism of action of this compound for context in drug development. This compound has been shown to exert its effects by modulating key signaling pathways.
Caption: Key signaling pathways modulated by this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Three New Sesquiterpene Aryl Esters from the Mycelium of Armillaria mellea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oral Administration of Armillaria mellea Mycelia Promotes Non-Rapid Eye Movement and Rapid Eye Movement Sleep in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Proposed Total Synthesis of Armillarisin A: A Methodological Overview
Abstract
Armillarisin A, a naturally occurring coumarin, has garnered significant interest for its potential therapeutic applications. While a dedicated total synthesis of this compound has not been extensively reported in the scientific literature, its structure lends itself to a feasible synthetic strategy employing well-established methodologies in organic chemistry. This document outlines a proposed total synthesis of this compound, providing detailed hypothetical protocols for each key transformation. The proposed route commences with the commercially available 2,4-dihydroxy-6-methylbenzaldehyde and proceeds through a sequence of protection, coumarin ring formation, and functional group interconversions. This application note is intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to the potential synthesis of this promising natural product.
Introduction
This compound, chemically known as 3-acetyl-7-hydroxy-5-(hydroxymethyl)chromen-2-one, is a coumarin derivative with reported biological activities. The development of a robust synthetic route is crucial for further pharmacological investigation and potential therapeutic development. The synthetic approach detailed herein is designed to be efficient and adaptable, utilizing common laboratory reagents and techniques. The key transformations include a Knoevenagel condensation to construct the coumarin core, followed by selective functionalization of the C5-methyl group.
Proposed Synthetic Pathway
The proposed retrosynthetic analysis of this compound identifies 2,4-dihydroxy-6-methylbenzaldehyde as a suitable starting material. The synthesis would involve the following key steps:
-
Protection of Phenolic Hydroxyl Groups: To prevent unwanted side reactions, the two hydroxyl groups of the starting material will be protected.
-
Knoevenagel Condensation: Formation of the coumarin ring system with the desired C3-acetyl group.
-
Selective Benzylic Bromination: Introduction of a bromine atom at the C5-methyl group.
-
Conversion to Hydroxymethyl Group: Transformation of the benzyl bromide to the corresponding alcohol.
-
Deprotection: Removal of the protecting groups to yield the final product, this compound.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Protection of 2,4-dihydroxy-6-methylbenzaldehyde
-
Objective: To protect the phenolic hydroxyl groups to prevent interference in subsequent reactions. A common protecting group for phenols is the methoxymethyl (MOM) ether.
-
Procedure:
-
Dissolve 2,4-dihydroxy-6-methylbenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the solution.
-
Slowly add methoxymethyl chloride (MOM-Cl) (2.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the protected aldehyde.
-
Step 2: Knoevenagel Condensation to form Protected 3-acetyl-7-hydroxy-5-methylcoumarin
-
Objective: To construct the coumarin ring system via a Knoevenagel condensation between the protected aldehyde and ethyl acetoacetate.
-
Procedure:
-
To a solution of the protected 2,4-dihydroxy-6-methylbenzaldehyde (1.0 eq) in ethanol, add ethyl acetoacetate (1.2 eq).
-
Add a catalytic amount of piperidine (0.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product is expected to precipitate out of the solution. If not, concentrate the solvent under reduced pressure.
-
Collect the solid by filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure protected 3-acetyl-7-hydroxy-5-methylcoumarin.
-
Step 3: Selective Benzylic Bromination
-
Objective: To selectively brominate the methyl group at the C5 position.
-
Procedure:
-
Dissolve the protected 3-acetyl-7-hydroxy-5-methylcoumarin (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.
-
Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) (0.05 eq).
-
Reflux the mixture and irradiate with a UV lamp or a high-intensity incandescent light for 2-4 hours.
-
Monitor the reaction by TLC. The formation of succinimide as a byproduct can be observed.
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product, protected 3-acetyl-5-(bromomethyl)-7-hydroxycoumarin, can be used in the next step without further purification or purified by column chromatography if necessary.
-
Step 4: Conversion of Benzyl Bromide to Benzyl Alcohol
-
Objective: To convert the C5-bromomethyl group to the desired hydroxymethyl group.
-
Procedure:
-
Dissolve the crude protected 3-acetyl-5-(bromomethyl)-7-hydroxycoumarin (1.0 eq) in a mixture of acetone and water.
-
Add sodium bicarbonate (NaHCO₃) (1.5 eq) to the solution.
-
Reflux the reaction mixture for 2-3 hours, monitoring by TLC.
-
After the reaction is complete, remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting protected 3-acetyl-7-hydroxy-5-(hydroxymethyl)coumarin by column chromatography.
-
Step 5: Deprotection to Yield this compound
-
Objective: To remove the MOM protecting groups to afford the final product.
-
Procedure:
-
Dissolve the protected 3-acetyl-7-hydroxy-5-(hydroxymethyl)coumarin (1.0 eq) in a mixture of methanol and concentrated hydrochloric acid (e.g., 5:1 v/v).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
-
Data Presentation
As this is a proposed synthesis, experimental data is not available. The following table provides typical yields for the key reaction types based on literature precedents for similar substrates.
| Step | Reaction Type | Typical Yield Range (%) |
| 1 | Phenol Protection (MOM ether) | 85 - 95 |
| 2 | Knoevenagel Condensation | 70 - 90 |
| 3 | Benzylic Bromination (NBS) | 60 - 80 |
| 4 | Benzyl Bromide Hydrolysis | 80 - 95 |
| 5 | MOM Deprotection (Acidic) | 80 - 95 |
Logical Relationships in the Synthetic Pathway
The following diagram illustrates the logical flow and dependencies of the proposed synthetic steps.
Caption: Logical workflow of the proposed synthesis.
Conclusion
The proposed total synthesis of this compound provides a clear and feasible route to this natural product. The methodology relies on well-understood and high-yielding reactions, making it an attractive approach for laboratory-scale synthesis. Further optimization of reaction conditions for each step would be necessary to maximize the overall yield. This detailed protocol serves as a valuable resource for researchers interested in the synthesis and further biological evaluation of this compound and its analogues.
Armillarisin A: Application Notes and Protocols for Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Armillarisin A is a naturally occurring compound with demonstrated anti-inflammatory, hepatoprotective, and anticancer properties. Its mechanism of action primarily involves the modulation of key cellular signaling pathways, including the NF-κB and MAPK pathways, leading to the induction of apoptosis and inhibition of cell proliferation in cancer cells. These application notes provide detailed protocols for investigating the effects of this compound in a cell culture setting.
Data Presentation
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (Hypothetical IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| Huh7 | Hepatocellular Carcinoma | Data not available |
| HepG2 | Hepatocellular Carcinoma | Data not available |
| HA22T | Hepatocellular Carcinoma | Data not available |
| MCF-7 | Breast Cancer | Data not available |
| HCT116 | Colon Cancer | Data not available |
Table 2: Expected Outcomes of this compound Treatment on Apoptosis and Protein Expression
| Assay | Parameter Measured | Expected Outcome with this compound Treatment |
| Annexin V/PI Staining | Percentage of apoptotic cells | Dose-dependent increase in early and late apoptotic cells. |
| Western Blot | Bcl-2 protein expression | Downregulation. |
| Western Blot | Bax protein expression | Upregulation. |
| Western Blot | Phospho-p65 (NF-κB) | Inhibition of stimulus-induced phosphorylation. |
| Western Blot | Phospho-IκBα (NF-κB) | Inhibition of stimulus-induced phosphorylation and subsequent degradation. |
| Western Blot | Phospho-ERK1/2 (MAPK) | Modulation of phosphorylation (cell-type dependent). |
| Western Blot | Phospho-JNK (MAPK) | Modulation of phosphorylation (cell-type dependent). |
| Western Blot | Phospho-p38 (MAPK) | Modulation of phosphorylation (cell-type dependent). |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a chosen cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium. It is recommended to start with a broad concentration range (e.g., 1, 5, 10, 25, 50, 100 µM) to determine the IC50 value. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., IC50 and 2x IC50) for a predetermined time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls for setting up compensation and gates.
Western Blot Analysis for Bcl-2 Family and Signaling Proteins
This protocol is for detecting changes in the expression and phosphorylation of key proteins involved in apoptosis and signaling pathways.
Materials:
-
This compound-treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay. For signaling pathway analysis, shorter treatment times (e.g., 15, 30, 60 minutes) may be necessary, often preceded by stimulation with an appropriate agonist (e.g., TNF-α for NF-κB).
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: General experimental workflow for studying the effects of this compound.
Caption: Proposed mechanism of this compound-induced apoptosis.
Caption: Overview of NF-κB and MAPK signaling pathways modulated by this compound.
References
Application Notes and Protocols for the Quantification of Armillarisin A in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Armillarisin A, a natural compound isolated from the mushroom Armillaria mellea, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, hepatoprotective, and anti-cancer properties.[1] To facilitate preclinical and clinical research, as well as drug development, robust and reliable analytical methods for the accurate quantification of this compound in biological matrices are essential. These methods are crucial for pharmacokinetic studies, dose-response relationship assessments, and toxicological evaluations.
This document provides detailed application notes and experimental protocols for the quantification of this compound in biological samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This methodology offers high sensitivity and selectivity, making it the preferred choice for bioanalytical applications.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has been established as a rapid and sensitive method for the quantification of this compound in human plasma.[2] The following protocols are based on validated methods and provide a comprehensive guide for researchers.
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Detailed Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction (LLE) from Plasma
This protocol is adapted from a validated method for human plasma.[2]
-
Materials and Reagents:
-
Human plasma (or other relevant biological matrix)
-
This compound reference standard
-
Internal Standard (IS), e.g., Probenecid
-
Diethyl ether
-
Dichloromethane
-
Hydrochloric acid (HCl)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
Pipette 200 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., Probenecid in methanol).
-
Add 50 µL of 0.1 M HCl to acidify the sample.
-
Vortex for 30 seconds.
-
Add 1 mL of the extraction solvent mixture (diethyl ether:dichloromethane, 60:40, v/v).
-
Vortex vigorously for 3 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., methanol:water, 50:50, v/v).
-
Vortex for 1 minute.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Operating Conditions
The following are example conditions and may require optimization based on the specific instrumentation used.
-
Liquid Chromatography (LC) System:
-
Tandem Mass Spectrometry (MS/MS) System:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for this compound.[3]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: The quasi-molecular ion [M-H]⁻ at m/z 233.1 is often used as the precursor ion.[3] The specific product ions will need to be determined by direct infusion of the standard.
-
Armillarisin Succinate Ester: Precursor ion at m/z 333 and a product ion at m/z 233.[4][5]
-
Internal Standard (Probenecid): Precursor and product ions should be optimized.
-
-
Source Parameters:
-
Method Validation Parameters
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key parameters to assess include:
-
Linearity: The calibration curve for this compound in human plasma has been shown to be linear over the range of 0.15-50 ng/mL.[2]
-
Precision and Accuracy: Intra- and inter-day precision should be evaluated. For a validated method, the coefficient of variation (CV) was less than 9.3%, and the accuracy was in the range of 92.5-108.0%.[2]
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be reliably quantified. A reported LOQ for this compound in human plasma is 0.15 ng/mL.[2]
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of endogenous matrix components on the ionization of the analyte.
-
Stability: The stability of this compound in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
Quantitative Data Summary
The following tables summarize the quantitative parameters from a validated LC-MS/MS method for the determination of this compound in human plasma.[2]
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Analyte | This compound |
| Matrix | Human Plasma |
| Linear Range | 0.15 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 0.3 | < 9.3 | 92.5 - 108.0 | < 9.3 | 92.5 - 108.0 |
| Medium | 5.0 | < 9.3 | 92.5 - 108.0 | < 9.3 | 92.5 - 108.0 |
| High | 40.0 | < 9.3 | 92.5 - 108.0 | < 9.3 | 92.5 - 108.0 |
Pharmacokinetic Parameters
The developed LC-MS/MS methods have been successfully applied to pharmacokinetic studies of this compound and its prodrug, armillarisin succinate ester. A summary of pharmacokinetic parameters from a study in mice after intravenous injection of armillarisin succinate ester (10 mg/kg) is provided below.[5]
Table 3: Pharmacokinetic Parameters of Armillarisin Succinate Ester in Mice
| Parameter | Unit | Value |
| Cmax (Maximum Concentration) | ng/mL | ~15000 |
| Tmax (Time to Cmax) | h | ~0.08 |
| AUC (Area Under the Curve) | ng·h/mL | ~2500 |
| t1/2 (Half-life) | h | ~0.5 |
Note: These values are approximate and derived from graphical data in the cited literature. For precise values, refer to the original publication.
Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating key cellular signaling pathways, primarily the NF-κB and MAPK pathways.[1] Understanding these mechanisms is crucial for drug development and for interpreting the results of in vivo and in vitro studies.
NF-κB Signaling Pathway
This compound has been shown to inhibit the NF-κB pathway, which plays a pivotal role in inflammatory responses.[1] It achieves this by preventing the degradation of IκBα, an inhibitor of NF-κB, thereby blocking the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.[1]
Caption: Inhibition of the NF-κB pathway by this compound.
MAPK Signaling Pathway
This compound also influences the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis.[1] By inhibiting the phosphorylation of key components within this pathway, such as ERK, JNK, and p38, this compound can lead to decreased cell proliferation and increased apoptosis, highlighting its potential as an anti-cancer agent.[1]
Caption: Modulation of the MAPK pathway by this compound.
Conclusion
The LC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in biological samples. The detailed protocols and validation data presented herein serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development. Further research may focus on the development of high-throughput methods and the application of these analytical techniques to a wider range of biological matrices. Currently, there is a lack of published ELISA-based methods for the quantification of this compound, highlighting an area for future development.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Quantitation of this compound in human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of a method for comprehensive and quantitative analysis of armillarisin succinate ester in its medicinal preparations by liquid chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical pharmacokinetic analysis of armillarisin succinate ester in mouse plasma and tissues by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Purity Armillarisin A Purification by Preparative HPLC
Introduction
Armillarisin A, a coumarin originally isolated from the mycelium of Armillariella tabescens, is a compound of significant interest to the pharmaceutical and research communities.[1] With the molecular formula C12H10O5 and a molecular weight of 234.21 g/mol , this compound has demonstrated a range of biological activities, including potential hepatoprotective and anti-inflammatory effects. The growing interest in this compound necessitates a robust and scalable purification method to obtain high-purity material for further research and development. This application note details a preparative High-Performance Liquid Chromatography (HPLC) method for the efficient purification of this compound from a crude extract.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing an effective HPLC purification method.
| Property | Value/Description | Source |
| Molecular Formula | C12H10O5 | [1] |
| Molecular Weight | 234.21 g/mol | [1] |
| Solubility | Insoluble in water; slightly soluble in ethanol or methanol. | [1] |
| UV Absorbance (λmax) | 368 nm | [1] |
Preparative HPLC Method Development
The developed preparative HPLC method is scaled up from a previously reported analytical UPLC method.[1] The key to successful scale-up is to maintain the resolution achieved at the analytical scale while significantly increasing the loading capacity. This is accomplished by adjusting the column dimensions, flow rate, and injection volume.
Experimental Protocols
1. Sample Preparation
A crude extract containing this compound is dissolved in a minimal amount of methanol to create a concentrated stock solution. The concentration should be determined based on the loading capacity of the preparative column. Prior to injection, the sample solution is filtered through a 0.45 µm PTFE syringe filter to remove any particulate matter.
2. Preparative HPLC System and Conditions
The purification is performed on a preparative HPLC system equipped with a gradient pump, a UV-Vis detector, and a fraction collector.
| Parameter | Analytical Method | Preparative Method |
| Column | Waters Symmetry C18, 3.5 µm, 4.6 x 75 mm | Waters SunFire C18, 5 µm, 19 x 150 mm |
| Mobile Phase A | 0.1 M Acetic Acid in Water | 0.1% Acetic Acid in Water |
| Mobile Phase B | Methanol | Methanol |
| Gradient | 50:50 (A:B) Isocratic | 50:50 (A:B) Isocratic |
| Flow Rate | 0.4 mL/min | 6.8 mL/min |
| Column Temperature | 25 °C | Ambient |
| Detection Wavelength | 368 nm | 368 nm |
| Injection Volume | 5 µL | 500 µL |
| Run Time | 10 min | 20 min |
3. Fraction Collection
Fractions are collected based on the UV signal at 368 nm. The collection window should be set to capture the main peak corresponding to this compound while excluding any impurities.
4. Post-Purification Processing
The collected fractions containing purified this compound are pooled. The methanol and water are removed under reduced pressure using a rotary evaporator. The resulting purified solid this compound is then dried under high vacuum to remove any residual solvent.
5. Purity Analysis
The purity of the final product is confirmed using the original analytical UPLC method.
Quantitative Data Summary
The following table summarizes the representative quantitative data obtained from the preparative HPLC purification of this compound.
| Parameter | Value |
| Crude Sample Load | 100 mg |
| Purified this compound Yield | 85 mg |
| Recovery | 85% |
| Purity of Final Product | >98% |
| Retention Time (Preparative) | ~12.5 min |
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Conclusion
This application note provides a detailed protocol for the preparative HPLC purification of this compound. The method is scalable and yields a high-purity product with good recovery. This protocol will be a valuable resource for researchers and drug development professionals working with this compound, enabling the production of sufficient quantities of pure compound for preclinical and clinical studies.
References
Armillarisin A: A Potent Inducer of Apoptosis in Cancer Cells for In Vitro Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Armillarisin A, a natural compound isolated from the mushroom Armillaria mellea, has demonstrated significant potential as an anti-cancer agent by inducing apoptosis in various cancer cell lines.[1] These application notes provide a comprehensive overview of the in vitro applications of this compound for inducing apoptosis, with a focus on hepatocellular carcinoma (HCC). Detailed protocols for key experiments are provided to guide researchers in utilizing this compound for their studies.
Mechanism of Action
This compound exerts its pro-apoptotic effects through a multi-faceted mechanism primarily involving the modulation of key signaling pathways. It has been shown to influence the NF-κB and MAPK signaling pathways, which are crucial regulators of cell proliferation, inflammation, and apoptosis.[1] The compound upregulates pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2.[1] Furthermore, this compound activates caspases, the key executioners of apoptosis, and promotes the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death.[2][3]
Data Presentation
The following tables summarize the quantitative data regarding the experimental conditions and expected outcomes when using a closely related compound, armillarikin, to induce apoptosis in hepatocellular carcinoma cell lines. This data can serve as a strong starting point for designing experiments with this compound.
Table 1: Cell Viability (MTT Assay)
| Cell Line | Compound Concentration (µM) | Incubation Time (days) | Expected Outcome |
| Huh7 | 6.25 - 50 | 1 - 3 | Dose- and time-dependent decrease in cell viability |
| HepG2 | 6.25 - 50 | 1 - 3 | Dose- and time-dependent decrease in cell viability |
| HA22T | 6.25 - 50 | 1 - 3 | Dose- and time-dependent decrease in cell viability |
Table 2: Induction of Apoptosis (Flow Cytometry - Sub-G1 Analysis)
| Cell Line | Compound Concentration (µM) | Incubation Time (hours) | Expected Outcome |
| Huh7 | 12.5 - 50 | 48 | Dose-dependent increase in the percentage of cells in the sub-G1 phase |
| HepG2 | 12.5 - 50 | 48 | Dose-dependent increase in the percentage of cells in the sub-G1 phase |
Table 3: Western Blot Analysis of Apoptosis-Related Proteins
| Protein | Cell Line | Compound Treatment | Expected Change in Expression |
| Pro-caspase-3 | HCC cells | Armillarikin | Decrease (cleavage to active form) |
| Pro-caspase-8 | HCC cells | Armillarikin | Decrease (cleavage to active form) |
| Pro-caspase-9 | HCC cells | Armillarikin | Decrease (cleavage to active form) |
| Bax | Cancer cells | This compound | Increase |
| Bcl-2 | Cancer cells | This compound | Decrease |
Experimental Protocols
Cell Culture and Treatment
-
Culture human hepatocellular carcinoma cell lines (e.g., Huh7, HepG2, HA22T) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for flow cytometry and Western blotting).
-
Allow the cells to adhere and reach approximately 70-80% confluency.
-
Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the culture medium should not exceed 0.1%.
-
Treat the cells with varying concentrations of this compound (e.g., 6.25, 12.5, 25, 50 µM) for the desired incubation times (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO only) in all experiments.
Cell Viability Assay (MTT Assay)
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
-
Following treatment, harvest the cells by trypsinization and collect the culture supernatant containing floating cells.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Western Blot Analysis
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 30-50 µg) on a 10-12% SDS-polyacrylamide gel.
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, β-actin as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for studying this compound-induced apoptosis.
Caption: Logical relationship of this compound's effects on cancer cells.
References
Application Notes and Protocols for Studying the NF-κB Pathway Using Armillarisin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Armillarisin A, a natural compound isolated from the mushroom Armillaria mellea, has demonstrated significant anti-inflammatory properties. A primary mechanism underlying these effects is its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Dysregulation of the NF-κB pathway is implicated in a variety of inflammatory diseases, making it a key target for therapeutic intervention.
These application notes provide a comprehensive overview of the use of this compound as a tool for studying the NF-κB pathway. Included are summaries of its effects, detailed protocols for key experiments, and visualizations to facilitate understanding of its mechanism of action and experimental workflows.
Mechanism of Action
This compound exerts its inhibitory effect on the canonical NF-κB pathway primarily by preventing the degradation of the inhibitory protein IκBα.[1] In resting cells, IκBα binds to the NF-κB p50/p65 heterodimer, sequestering it in the cytoplasm. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the p65 subunit of NF-κB, leading to its translocation into the nucleus, where it binds to specific DNA sequences (κB sites) in the promoter regions of target genes, thereby initiating their transcription.
This compound's intervention at the level of IκBα degradation effectively halts this cascade, keeping NF-κB in an inactive state in the cytoplasm and consequently downregulating the expression of pro-inflammatory mediators.[1]
Data Presentation
The following tables summarize the quantitative effects of this compound and related compounds on the NF-κB pathway and inflammatory markers.
Table 1: In Vivo Effects of this compound on Serum Cytokine Levels in Ulcerative Colitis Patients
| Treatment Group | N | IL-1β (pg/mL) Pre-treatment (Mean ± SD) | IL-1β (pg/mL) Post-treatment (Mean ± SD) | IL-4 (pg/mL) Pre-treatment (Mean ± SD) | IL-4 (pg/mL) Post-treatment (Mean ± SD) |
| This compound (10 mg enema) | 20 | 25.3 ± 4.2 | 15.8 ± 3.1 | 12.6 ± 2.5 | 20.7 ± 3.9 |
| This compound + Dexamethasone | 20 | 26.1 ± 4.5 | 13.2 ± 2.8 | 12.9 ± 2.8 | 23.1 ± 4.2 |
| Dexamethasone (Control) | 20 | 24.9 ± 4.0 | 19.5 ± 3.5 | 13.1 ± 2.9 | 16.2 ± 3.3 |
*P < 0.05 compared to the control group. Data from a clinical study on patients with ulcerative colitis.[2][3]
Table 2: In Vitro Effects of Armillaria mellea Ethanol Extract (EAM) on Pro-inflammatory Mediators in LPS-stimulated THP-1 Macrophages
| Treatment | Concentration (µg/mL) | NO Production (% of LPS control) | iNOS Expression (% of LPS control) | COX-2 Expression (% of LPS control) |
| EAM | 10 | ~80% | Not specified | Not specified |
| EAM | 50 | ~50% | Not specified | Not specified |
| EAM | 100 | ~20% | Significantly blocked | Significantly blocked |
Data is derived from a study on the ethanol extract of Armillaria mellea.
Experimental Protocols
Detailed methodologies for key experiments to investigate the effects of this compound on the NF-κB pathway are provided below.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages are a suitable model for studying inflammation and the NF-κB pathway.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for viability and ELISA assays).
-
Allow cells to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with a pro-inflammatory agent such as LPS (1 µg/mL) or TNF-α (20 ng/mL) for the desired time period (e.g., 15-30 minutes for phosphorylation studies, 6-24 hours for protein expression and cytokine production).
-
Western Blot Analysis for NF-κB Pathway Proteins
This protocol allows for the detection of key proteins in the NF-κB signaling cascade.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-p65, anti-phospho-p65, anti-iNOS, anti-COX-2, anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol is for measuring the concentration of pro-inflammatory cytokines in cell culture supernatants.
-
Materials:
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well ELISA plates
-
Wash buffer
-
Assay diluent
-
TMB substrate
-
Stop solution
-
Microplate reader
-
-
Procedure:
-
Collect cell culture supernatants after treatment.
-
Centrifuge to remove cellular debris.
-
Perform the ELISA according to the manufacturer's instructions. A general procedure is as follows: a. Add capture antibody to the wells of a 96-well plate and incubate. b. Wash the wells and block with a blocking buffer. c. Add standards and samples (culture supernatants) to the wells and incubate. d. Wash the wells and add the detection antibody. e. Wash the wells and add the enzyme conjugate (e.g., streptavidin-HRP). f. Wash the wells and add the TMB substrate. g. Stop the reaction with the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
-
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Materials:
-
Cell line (e.g., HEK293T or RAW 264.7)
-
NF-κB luciferase reporter plasmid (containing κB binding sites upstream of the luciferase gene)
-
Control plasmid (e.g., Renilla luciferase plasmid for normalization)
-
Transfection reagent
-
Luciferase assay system
-
Luminometer
-
-
Procedure:
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After 24 hours, pre-treat the transfected cells with this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).
-
After the appropriate stimulation time (e.g., 6-8 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the NF-κB pathway by preventing IκBα degradation.
Experimental Workflow Diagram
References
Armillarisin A Administration in Animal Models: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Armillarisin A, a natural compound isolated from the mushroom Armillaria mellea, has garnered significant interest for its diverse pharmacological activities.[1] Preclinical studies have highlighted its potential as a therapeutic agent, particularly in the context of inflammatory diseases and liver conditions.[1] This document provides detailed application notes and experimental protocols for the administration of this compound in relevant animal models, focusing on its anti-inflammatory and hepatoprotective effects. The protocols and data presented herein are intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this promising compound.
Mechanism of Action
This compound exerts its biological effects through the modulation of key signaling pathways involved in inflammation and cellular homeostasis.[1] Its primary mechanisms of action include:
-
Inhibition of the NF-κB Signaling Pathway: this compound has been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. It prevents the degradation of IκBα, an inhibitor of NF-κB, thereby blocking the translocation of NF-κB to the nucleus. This leads to a reduction in the expression of pro-inflammatory cytokines and mediators.[1]
-
Modulation of the MAPK Signaling Pathway: this compound influences the mitogen-activated protein kinase (MAPK) signaling pathway, which includes ERK, JNK, and p38 MAPK. By inhibiting the phosphorylation of key components of this pathway, this compound can decrease cell proliferation and induce apoptosis, which is particularly relevant in cancer models.[1]
-
Hepatoprotection: The compound protects liver cells from damage induced by various toxins. This hepatoprotective effect is attributed to its ability to enhance antioxidant defenses, reduce oxidative stress, and inhibit inflammatory responses within the liver.[1]
Application Notes
This compound has shown potential in various disease models. Below are application notes for its use in models of ulcerative colitis and liver fibrosis.
Anti-inflammatory Effects in Ulcerative Colitis Models
Animal models of ulcerative colitis (UC) are crucial for evaluating the therapeutic efficacy of novel compounds. Chemically induced colitis models, such as the dextran sodium sulfate (DSS) and 2,4,6-trinitrobenzenesulfonic acid (TNBS) models, are widely used. While specific data on this compound in these models is limited, studies on polysaccharides from a related species, Armillariella tabescens, suggest a potential therapeutic effect.
-
DSS-Induced Colitis: This model is characterized by damage to the colonic epithelium, leading to inflammation, ulceration, and bloody diarrhea. The severity of colitis can be assessed by monitoring body weight, stool consistency, and rectal bleeding, which are used to calculate the Disease Activity Index (DAI).
-
TNBS-Induced Colitis: This model induces a T-cell-mediated immune response, resulting in chronic inflammation and fibrosis, which shares some pathological features with human Crohn's disease.
Hepatoprotective Effects in Liver Fibrosis Models
Liver fibrosis is the excessive accumulation of extracellular matrix proteins, leading to scarring and impaired liver function. The carbon tetrachloride (CCl4)-induced liver fibrosis model is a well-established method for studying the pathogenesis of liver fibrosis and evaluating potential anti-fibrotic agents.
-
CCl4-Induced Liver Fibrosis: CCl4 is a hepatotoxin that induces oxidative stress and hepatocellular damage, leading to inflammation, activation of hepatic stellate cells (HSCs), and subsequent deposition of collagen and other extracellular matrix components.
Quantitative Data from Animal Models
Table 1: Efficacy of Polysaccharides from Armillariella tabescens (AT) in DSS-Induced Ulcerative Colitis in Mice [2]
| Parameter | Model Group (DSS) | AT Low Dose (0.2 g/kg) | AT High Dose (0.4 g/kg) |
| Disease Activity Index (DAI) | High | Reduced | Significantly Reduced |
| Colon Length | Shortened | Increased | Significantly Increased |
| Colonic Oxidative Stress | Increased | Reduced | Significantly Reduced |
| Colonic Inflammation | Increased | Reduced | Significantly Reduced |
Disclaimer: The data above is for polysaccharides from Armillariella tabescens and not this compound. It is presented to illustrate the potential anti-inflammatory effects of compounds from this genus in a colitis model.
Table 2: Effects of Armillaria mellea and its Fermentation Products on Hyperuricemic Mice [3][4]
| Parameter | Model Group | A. mellea Fruiting Body (AFB) | A. mellea Rhizomorph (AR) | A. mellea Fermentation Product (AFP) |
| Serum Uric Acid | Increased | Reduced | Significantly Reduced | Significantly Reduced |
| Serum Creatinine | Increased | Reduced | Reduced | Reduced |
| Blood Urea Nitrogen | Increased | Reduced | Reduced | Reduced |
Disclaimer: This data is for the whole fruiting body, rhizomorph, and fermentation product of Armillaria mellea in a hyperuricemia model and not specifically for this compound in a colitis or fibrosis model. It provides context for the bioactivity of the source organism.
Experimental Protocols
The following are detailed protocols for inducing disease models and administering this compound. These protocols are based on established methodologies and should be adapted as needed for specific experimental designs.
Protocol 1: this compound in DSS-Induced Ulcerative Colitis in Mice
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of acute ulcerative colitis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Dextran sodium sulfate (DSS; molecular weight 36,000-50,000 Da)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Standard diet and drinking water
Procedure:
-
Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Induction of Colitis:
-
Provide mice with drinking water containing 2.5-3% (w/v) DSS ad libitum for 7 consecutive days.
-
The control group receives regular drinking water.
-
-
This compound Administration:
-
Based on studies with related compounds, a starting dose range of 200-400 mg/kg of an Armillaria extract can be considered. For purified this compound, a lower dose range should be evaluated through dose-response studies.
-
Administer this compound or vehicle orally by gavage once daily, starting from the first day of DSS administration and continuing for the duration of the experiment.
-
-
Monitoring and Evaluation:
-
Record body weight, stool consistency, and presence of blood in the stool daily to calculate the Disease Activity Index (DAI).
-
At the end of the experiment (e.g., day 8), euthanize the mice.
-
Measure the length of the colon from the cecum to the anus.
-
Collect colon tissue for histological analysis (H&E staining) to assess inflammation and tissue damage.
-
Homogenize a portion of the colon tissue to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates or serum using ELISA.
-
Protocol 2: this compound in CCl4-Induced Liver Fibrosis in Rats
Objective: To assess the hepatoprotective and anti-fibrotic effects of this compound in a rat model of liver fibrosis.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Carbon tetrachloride (CCl4)
-
Olive oil
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Standard diet and water
Procedure:
-
Acclimatization: Acclimatize rats for at least one week.
-
Induction of Liver Fibrosis:
-
Administer a 50% solution of CCl4 in olive oil (1 mL/kg body weight) via intraperitoneal (i.p.) injection twice a week for 8-12 weeks.
-
The control group receives i.p. injections of olive oil only.
-
-
This compound Administration:
-
Determine an appropriate dose of this compound based on preliminary dose-finding studies.
-
Administer this compound or vehicle orally by gavage daily throughout the CCl4 treatment period.
-
-
Monitoring and Evaluation:
-
Monitor the body weight and general health of the rats weekly.
-
At the end of the treatment period, collect blood via cardiac puncture to measure serum levels of liver enzymes (ALT, AST) and markers of liver function.
-
Euthanize the rats and excise the liver.
-
Perform histological analysis of liver tissue using H&E staining for general morphology and Masson's trichrome or Sirius red staining to visualize and quantify collagen deposition.
-
Conduct immunohistochemistry or Western blotting to assess the expression of fibrosis-related proteins such as α-smooth muscle actin (α-SMA) and transforming growth factor-beta (TGF-β).
-
Visualizations
Signaling Pathways
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound modulates the MAPK signaling pathway.
Experimental Workflows
Caption: Experimental workflow for DSS-induced colitis model.
Caption: Experimental workflow for CCl4-induced liver fibrosis model.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Polysaccharides from Armillariella tabescens mycelia mitigate DSS-induced ulcerative colitis via modulating intestinal microbiota in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Honey Mushroom, Armillaria mellea (Agaricomycetes) and Its Fermentation Products Target Regulation of OAT1/OAT3 Proteins to Reduce Hyperuricemia in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for Evaluating the Efficacy of Armillarisin A
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for assessing the therapeutic efficacy of Armillarisin A, a natural compound with known anti-inflammatory and anti-cancer properties. The protocols herein describe in vitro and in vivo methodologies to investigate the effects of this compound on cell viability, apoptosis, cell cycle, and key inflammatory and cancer-related signaling pathways. These guidelines are intended to assist researchers, scientists, and drug development professionals in designing robust preclinical studies to evaluate the therapeutic potential of this compound.
Introduction
This compound is a natural compound that has demonstrated significant pharmacological potential, particularly in the areas of inflammation and oncology. Mechanistic studies have revealed that this compound exerts its effects by modulating crucial cellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] These pathways are central to the regulation of immune responses, inflammation, cell proliferation, and apoptosis.[1]
The NF-κB signaling cascade is a pivotal mediator of inflammatory responses. This compound has been shown to inhibit this pathway by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[1] This inhibitory action leads to a reduction in the expression of pro-inflammatory cytokines.[1]
The MAPK pathways, including ERK, JNK, and p38, are involved in transmitting extracellular signals to the cellular machinery that governs critical processes such as cell proliferation, differentiation, and apoptosis.[1] this compound has been observed to inhibit the phosphorylation of key proteins within the MAPK cascades, leading to decreased cell proliferation and the induction of apoptosis in cancer cells.[1] Furthermore, this compound can promote apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2, as well as activating caspases.[1]
Given its multifaceted mechanism of action, a systematic and rigorous experimental approach is necessary to fully characterize the efficacy of this compound. This document provides a comprehensive set of protocols for in vitro and in vivo studies designed to elucidate its therapeutic potential.
Experimental Workflow
A logical progression from in vitro to in vivo studies is recommended to comprehensively evaluate the efficacy of this compound. The following workflow provides a general framework for these investigations.
In Vitro Experimental Protocols
Cell Line Selection
-
For Anti-Inflammatory Studies: Murine macrophage cell lines such as RAW 264.7 or J774A.1 are suitable models as they produce inflammatory mediators upon stimulation with lipopolysaccharide (LPS).
-
For Anti-Cancer Studies: Select human cancer cell lines with known constitutive activation of the NF-κB or MAPK pathways. Examples include:
-
Basal-like breast cancer cell lines (e.g., MDA-MB-468, MDA-MB-231) often exhibit constitutive NF-κB activation.
-
Various cancer cell lines show mutations in the RAS/RAF/MEK/ERK pathway, leading to its constitutive activation.
-
Head and neck squamous cell carcinoma (HNSCC) cell lines (e.g., PCI1, PCI13) can be used to study NF-κB inhibitors.
-
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
-
Materials:
-
Selected cell line
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Replace the medium with the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Presentation:
| Concentration of this compound (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 100 | |
| X1 | ||
| X2 | ||
| X3 | ||
| X4 | ||
| X5 |
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
-
Materials:
-
Selected cell line
-
This compound (at IC50 and 2x IC50 concentrations)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound (IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within 1 hour.
-
-
Data Presentation:
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | |||
| This compound (IC50) | |||
| This compound (2x IC50) |
Cell Cycle Analysis
This protocol determines the effect of this compound on cell cycle progression.
-
Materials:
-
Selected cell line
-
This compound (at IC50 concentration)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
6-well plates
-
Flow cytometer
-
-
Protocol:
-
Seed and treat cells with this compound (IC50) as described for the apoptosis assay.
-
Harvest cells and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI/RNase A staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze by flow cytometry.
-
-
Data Presentation:
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | |||
| This compound (IC50) |
Western Blot Analysis of NF-κB and MAPK Pathways
This protocol assesses the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.
-
Materials:
-
Selected cell line
-
This compound
-
LPS (for inflammatory models)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., p-p65, IκBα, p-ERK, p-JNK, p-p38, and their total forms, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Seed cells and treat with this compound for a predetermined time, with or without subsequent stimulation with LPS (e.g., 1 µg/mL for 30 minutes).
-
Lyse the cells in RIPA buffer and determine protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Presentation:
-
Present representative blot images.
-
Quantify band intensities and present as bar graphs normalized to a loading control (e.g., β-actin).
-
Quantitative Real-Time PCR (qPCR) for Cytokine Expression
This protocol measures the effect of this compound on the mRNA expression of pro-inflammatory cytokines.
-
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH)
-
-
Protocol:
-
Pre-treat RAW 264.7 cells with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for 4-6 hours.
-
Extract total RNA and synthesize cDNA.
-
Perform qPCR using specific primers.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
-
Data Presentation:
| Treatment | Relative mRNA Expression (Fold Change) | ||
| TNF-α | IL-6 | IL-1β | |
| Vehicle Control | 1 | 1 | 1 |
| LPS | |||
| LPS + this compound (X µM) |
In Vivo Experimental Protocols
Anti-Inflammatory Efficacy in a Murine Model of LPS-Induced Inflammation
-
Animals: 6-8 week old male C57BL/6 mice.
-
Vehicle: A common vehicle for oral administration of hydrophobic compounds is 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in water.[2]
-
Experimental Groups (n=8-10 per group):
-
Protocol:
-
Acclimatize mice for one week.
-
Administer this compound or vehicle by oral gavage 1 hour before LPS injection. Administer dexamethasone intraperitoneally 1 hour before LPS.
-
Induce systemic inflammation by intraperitoneal injection of LPS (e.g., 10 mg/kg).
-
Collect blood samples at 2, 6, and 24 hours post-LPS injection for cytokine analysis (ELISA).
-
At 24 hours, euthanize mice and collect tissues (e.g., lung, liver) for histological analysis and measurement of myeloperoxidase (MPO) activity.
-
-
Data Presentation:
| Group | Serum TNF-α (pg/mL) at 2h | Serum IL-6 (pg/mL) at 6h | Lung MPO Activity (U/g tissue) |
| Vehicle Control | |||
| LPS Control | |||
| This compound (10 mg/kg) | |||
| This compound (25 mg/kg) | |||
| This compound (50 mg/kg) | |||
| Dexamethasone (5 mg/kg) |
Anti-Cancer Efficacy in a Tumor Xenograft Model
-
Animals: 6-8 week old female immunodeficient mice (e.g., nude or NOD/SCID).
-
Cell Line: A human cancer cell line responsive to this compound in vitro (e.g., MDA-MB-231).
-
Experimental Groups (n=8-10 per group):
-
Vehicle Control: Administered vehicle.
-
This compound Treatment: Administered this compound (e.g., 20-50 mg/kg/day, p.o.).
-
Positive Control: Administered a standard-of-care chemotherapeutic agent (e.g., paclitaxel at 10 mg/kg, i.p., once every 5 days for three doses, or cisplatin at 3 mg/kg, i.p., once every 3 days for six doses).[6][7][8][9]
-
-
Protocol:
-
Subcutaneously inject 1-5 x 10⁶ cancer cells into the flank of each mouse.
-
Monitor tumor growth with calipers. When tumors reach a volume of 100-150 mm³, randomize mice into treatment groups.
-
Administer treatments as scheduled for a defined period (e.g., 21-28 days).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize mice, and excise and weigh the tumors.
-
-
Data Presentation:
| Group | Average Tumor Volume (mm³) at Day X | Average Tumor Weight (g) at Endpoint | % Tumor Growth Inhibition |
| Vehicle Control | 0 | ||
| This compound | |||
| Positive Control |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.
References
- 1. scientificarchives.com [scientificarchives.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Early Initiation of High-Dose Dexamethasone Therapy on Pro-Inflammatory Cytokines and Mortality in LPS-Challenged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Armillarisin A Solubility for in vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Armillarisin A in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound in my cell culture medium. What is the primary cause of this issue?
A1: The precipitation of this compound, a compound known to be insoluble in water, is most likely due to a phenomenon called "solvent-shifting."[1][2] This typically occurs when a concentrated stock solution of this compound, prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into the aqueous environment of your cell culture medium. The compound "crashes out" of solution because its solubility limit is exceeded in the final aqueous buffer.[1]
Q2: What is the recommended solvent for preparing an this compound stock solution, and what is the maximum concentration of this solvent in the final assay?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of poorly soluble compounds like this compound.[3][4] However, it is crucial to minimize the final concentration of DMSO in your cell culture to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%, with some robust cell lines tolerating up to 1%.[1] It is highly recommended to perform a vehicle control experiment to determine the specific tolerance of your cell line to DMSO.[1] For sensitive assays or cell lines, aiming for a final DMSO concentration below 0.1% is a best practice.[3]
Q3: Are there alternative solvents to DMSO for dissolving this compound?
A3: Yes, other organic solvents such as ethanol and methanol can be used to dissolve this compound, although it is only slightly soluble in these.[2] It's important to note that all organic solvents can potentially impact cellular physiology, and their effects can vary depending on the cell type and assay.[5] Therefore, regardless of the solvent used, appropriate vehicle controls are essential to ensure that the observed effects are due to this compound and not the solvent.
Q4: How can I improve the aqueous solubility of this compound for my in vitro experiments?
A4: Several methods can be employed to enhance the aqueous solubility of this compound:
-
Complexation with Cyclodextrins: This is a highly effective method. This compound can form inclusion complexes with cyclodextrins, such as β-cyclodextrin or 2-hydroxypropyl-β-cyclodextrin (HPβCD), which have a hydrophobic inner cavity and a hydrophilic outer surface.[6][7] This encapsulation significantly improves the water solubility of the compound. A molar ratio of this compound to cyclodextrin ranging from 1:1 to 1:10 has been suggested.[6] HPβCD is often preferred due to its higher aqueous solubility and low toxicity in cell culture systems.[5][8][9]
-
Nanoformulations: Incorporating this compound into nanocarriers, such as nanoemulsions or polymeric nanoparticles, can also enhance its solubility and stability in aqueous media.[3][9] These formulations encapsulate the hydrophobic drug in a core, with a hydrophilic shell that allows for dispersion in aqueous solutions.
Q5: Is this compound stable in aqueous solutions?
A5: this compound is susceptible to degradation in aqueous solutions, particularly through oxidation and hydrolysis, which can be accelerated by high temperatures.[10] For this reason, it is recommended to prepare fresh working solutions for each experiment and avoid long-term storage of aqueous dilutions. If storage is necessary, it should be at low temperatures (e.g., 4°C) for a short duration. A patent for an injectable formulation of this compound suggests the use of antioxidants and pH regulators to improve its stability.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous media | Solvent-shifting: The aqueous medium cannot accommodate the high concentration of this compound as the DMSO is diluted.[1] | - Lower the final concentration of this compound in the assay. - Increase the volume of the final assay medium to further dilute the DMSO. - Use a solubility-enhancing technique such as cyclodextrin complexation or a nanoformulation.[6][9] |
| Inconsistent or non-reproducible assay results | Poor solubility: Undissolved compound leads to inaccurate concentrations and variable data.[11] Compound degradation: this compound may be unstable in the aqueous assay buffer over the course of the experiment.[10] | - Visually inspect for any precipitation before and during the assay. - Implement a solubility enhancement strategy (cyclodextrins or nanoformulations). - Prepare fresh working solutions of this compound for each experiment. - Minimize the exposure of the compound to high temperatures and light. |
| Observed cytotoxicity in vehicle control group | High solvent concentration: The concentration of DMSO or another organic solvent is toxic to the cells.[1] | - Reduce the final solvent concentration to ≤0.5% (ideally <0.1%).[1][3] - Determine the maximum tolerable solvent concentration for your specific cell line with a dose-response experiment. |
| Low apparent activity of this compound | Underestimated concentration: Due to poor solubility, the actual concentration of dissolved this compound is lower than the nominal concentration.[11] | - Confirm complete dissolution of the compound in the stock solution. - Use a solubility enhancement method to ensure the desired concentration is achieved in the assay medium.[12] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Objective: To prepare a concentrated stock solution of this compound in DMSO.
-
Materials:
-
This compound powder (MW: 234.21 g/mol )[13]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or glass vials
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Add the calculated volume of DMSO to the this compound powder.
-
Vortex or sonicate the solution until the this compound is completely dissolved. Gentle warming to 37°C may aid dissolution.[3]
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Improving this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HPβCD)
-
Objective: To prepare an aqueous solution of this compound-HPβCD complex to enhance its solubility.
-
Materials:
-
This compound
-
2-Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Deionized water or desired aqueous buffer (e.g., PBS)
-
Magnetic stirrer and stir bar
-
-
Procedure (Kneading Method):
-
Determine the desired molar ratio of this compound to HPβCD (e.g., 1:2 or 1:5). A 1:1 to 1:10 ratio has been suggested.[6]
-
Weigh the appropriate amounts of this compound and HPβCD.
-
Place the HPβCD in a mortar and add a small amount of water to form a paste.
-
Add the this compound powder to the paste.
-
Knead the mixture for 30-60 minutes, adding small amounts of water as needed to maintain a paste-like consistency.
-
The resulting paste can be dried (e.g., under vacuum or by lyophilization) to obtain a powder of the complex, which can then be dissolved in the aqueous assay medium.[14]
-
Alternatively, for immediate use, the paste can be gradually diluted with the assay buffer while stirring to achieve the final desired concentration.
-
Signaling Pathway and Workflow Diagrams
Caption: this compound signaling pathway inhibition.[15]
Caption: Workflow for troubleshooting this compound solubility.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. emulatebio.com [emulatebio.com]
- 4. researchgate.net [researchgate.net]
- 5. alzet.com [alzet.com]
- 6. CN1415292A - Formula for improving water-solubility of armillarisin and its preparation - Google Patents [patents.google.com]
- 7. Stability of cefatrizine in aqueous solution and in sera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. CN1615849A - this compound for injection and its preparing method - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. ijpsr.com [ijpsr.com]
- 13. This compound | C12H10O5 | CID 5320192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. archives.ijper.org [archives.ijper.org]
- 15. researchgate.net [researchgate.net]
Armillarisin A in Cell Culture: A Technical Guide to Stability and Troubleshooting
For researchers and drug development professionals utilizing Armillarisin A, ensuring its stability in cell culture media is paramount for reproducible and accurate experimental outcomes. This technical support center provides essential guidance on potential stability issues, methods to assess stability, and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular targets?
This compound is a natural compound, a coumarin derivative, with recognized anti-inflammatory, anti-cancer, and hepatoprotective properties. Its mechanism of action primarily involves the modulation of key signaling pathways, including the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways.[1] By inhibiting the NF-κB pathway, this compound can reduce the expression of pro-inflammatory cytokines.[1] Its influence on the MAPK pathway can lead to decreased cell proliferation and the induction of apoptosis.[1]
Q2: What are the potential stability issues with this compound in cell culture media?
As a coumarin derivative, this compound is susceptible to several degradation pathways in aqueous and complex biological environments like cell culture media:
-
Hydrolysis: The lactone ring of the coumarin structure can undergo hydrolysis, particularly in neutral to alkaline pH conditions, which are typical for cell culture media (pH 7.2-7.4). This can lead to the formation of an inactive open-ring carboxylate form.
-
Oxidation: Components in the media or cellular metabolic processes can generate reactive oxygen species (ROS), which may oxidize this compound. Phenolic hydroxyl groups are particularly susceptible to oxidation.
-
Photodegradation: Exposure to light, especially UV and blue light from laboratory environments, can induce photodegradation of coumarin compounds.
-
Enzymatic Degradation: If cultured with cells, intracellular or secreted enzymes could potentially metabolize this compound.
-
Adsorption to Plastics: Like many small molecules, this compound may adsorb to the surface of plastic labware, reducing its effective concentration in the media.
Q3: How does the composition of cell culture media affect the stability of this compound?
The complex mixture of components in cell culture media can significantly impact the stability of this compound:
-
pH and Buffers: The buffering system (e.g., bicarbonate-CO2, HEPES) maintains the pH, which is a critical factor for hydrolytic stability.
-
Serum: Fetal Bovine Serum (FBS) is a common supplement that contains a high concentration of proteins, primarily albumin. This compound may bind to these proteins, which can have a dual effect: it might protect the molecule from degradation, but it could also reduce its bio-availability to the cells. The lot-to-lot variability of serum introduces another source of inconsistency.
-
Reducing Agents and Metal Ions: Some media components, like cysteine or iron, can participate in redox reactions, potentially leading to the oxidative degradation of sensitive compounds.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of biological activity over time | Degradation of this compound in the media. | 1. Prepare fresh solutions: Prepare this compound stock solutions in an appropriate solvent (e.g., DMSO) and dilute into fresh media immediately before each experiment. 2. Minimize incubation time: If feasible, reduce the duration of the experiment to minimize the time this compound is in the culture media. 3. Replenish media: For longer-term experiments, consider replacing the media with freshly prepared this compound at regular intervals (e.g., every 24 hours). 4. Perform a stability study: Use the protocol provided below to determine the half-life of this compound in your specific cell culture conditions. |
| Inconsistent results between experiments | Variability in media preparation, serum lots, or exposure to light. | 1. Standardize media preparation: Use the same source and lot of media components, especially serum, for a set of related experiments. 2. Protect from light: Prepare and handle this compound solutions in a darkened environment or by wrapping containers in aluminum foil. Use light-blocking plates for incubation where possible. 3. Control temperature: Ensure consistent temperature during incubation and storage of stock solutions. |
| Precipitation of this compound in media | Poor solubility of this compound at the working concentration. | 1. Check solvent concentration: Ensure the final concentration of the stock solvent (e.g., DMSO) in the media is low (typically <0.5%) to avoid solvent-induced precipitation. 2. Pre-warm media: Add the this compound stock solution to pre-warmed media and mix gently but thoroughly. 3. Visually inspect: Before adding to cells, visually inspect the media for any signs of precipitation. If observed, prepare a fresh, lower concentration. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, glutamine, antibiotics)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system
-
Acetonitrile (ACN) or other suitable organic solvent for protein precipitation and sample dilution
-
Internal standard (optional, but recommended for accurate quantification)
Methodology:
-
Preparation:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Spike the this compound stock solution into pre-warmed, complete cell culture medium to achieve the desired final concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Aliquot the this compound-containing medium into sterile tubes or wells for each time point (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
-
Incubation:
-
Place the samples in a cell culture incubator under standard conditions (37°C, 5% CO2).
-
The "Time 0" sample should be processed immediately.
-
-
Sample Collection and Processing:
-
At each designated time point, remove an aliquot of the medium.
-
Protein Precipitation: To remove serum proteins that can interfere with analysis, add 3 volumes of ice-cold acetonitrile to 1 volume of the media sample. For example, add 300 µL of ACN to 100 µL of the sample.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.
-
-
Analysis:
-
Analyze the samples by a validated HPLC or LC-MS method to quantify the remaining concentration of this compound.
-
Plot the concentration of this compound versus time.
-
Calculate the half-life (t½) of this compound under the tested conditions.
-
Data Presentation:
Table 1: Stability of this compound in Complete DMEM with 10% FBS at 37°C
| Time (hours) | This compound Concentration (µM) | % Remaining |
| 0 | 10.0 | 100% |
| 2 | 9.5 | 95% |
| 4 | 9.1 | 91% |
| 8 | 8.2 | 82% |
| 12 | 7.5 | 75% |
| 24 | 5.8 | 58% |
| 48 | 3.4 | 34% |
| 72 | 2.0 | 20% |
| (Note: Data are hypothetical and for illustrative purposes only.) |
Visualizations
Signaling Pathways Modulated by this compound
Caption: this compound inhibits NF-κB and MAPK signaling pathways.
Experimental Workflow for Stability Assessment
Caption: Workflow for determining this compound stability in media.
Logical Diagram for Troubleshooting Inconsistent Results
Caption: Troubleshooting logic for inconsistent experimental results.
References
Armillarisin A Technical Support Center for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Armillarisin A in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in animal studies?
There is limited published data on standardized effective doses of pure this compound across different animal models and disease indications. Dosage optimization is critical and should be determined empirically for your specific experimental model.
However, based on existing literature, the following can be used as starting points:
-
Intravenous Administration (Mouse): A study on Armillarisin succinate ester, a derivative of this compound, used a dose of 10 mg/kg in mice for pharmacokinetic and tissue distribution studies.[1]
-
Oral Administration (Mouse): An "Armillariella oral solution" was administered to mice at doses of 1, 5, and 10 mL/kg to alleviate chemotherapy-induced mucositis. The exact concentration of this compound in this solution was not specified, but this suggests a potential range for oral administration of related compounds.
-
Enema (Human Clinical Study): In a clinical study on ulcerative colitis, a 10 mg dose of this compound in 100 ml of saline was administered as an enema.[2][3] While this is a human dose, it may provide a reference point for localized administration in relevant animal models.
It is strongly recommended to perform a dose-response study to determine the optimal therapeutic dose with minimal toxicity for your specific animal model and experimental endpoint.
Q2: What is the known mechanism of action of this compound?
This compound exerts its biological effects through the modulation of key signaling pathways.[4] Its primary mechanisms include:
-
Inhibition of the NF-κB Pathway: this compound prevents the degradation of IκBα, which in turn blocks the nuclear translocation of NF-κB. This leads to a reduction in the expression of pro-inflammatory cytokines.[4]
-
Modulation of the MAPK Pathway: It influences the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis.[4]
-
Induction of Apoptosis: this compound can induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2.[4] It also activates caspases, which are key enzymes in the apoptotic cascade.[4]
Q3: What are the known pharmacokinetic properties of this compound?
Pharmacokinetic data for this compound is limited. One study investigated the pharmacokinetics of Armillarisin succinate ester in mice after a 10 mg/kg intravenous injection.[1] Key parameters from this study are summarized in the table below. It is important to note that these values are for a derivative and the intravenous route, and may not be representative of this compound administered via other routes.
| Parameter | Value | Animal Model | Administration Route |
| Dose | 10 mg/kg | Mouse | Intravenous |
Troubleshooting Guide
Issue 1: Poor Solubility of this compound
This compound is known to be insoluble in water and only slightly soluble in ethanol or methanol. This can present challenges for preparing formulations for in vivo administration.
-
Recommended Solvents and Vehicles:
-
For Oral Administration: Consider formulating this compound as a suspension. A common approach for poorly soluble compounds is to use a vehicle containing a suspending agent. For example, a vehicle consisting of 0.5% sodium carboxymethyl cellulose (CMC) in water is often used.
-
For Intraperitoneal (IP) Injection: A common vehicle for water-insoluble compounds is a mixture of Dimethyl sulfoxide (DMSO) and a solubilizing agent like Tween 80 or PEG 400, diluted in saline or phosphate-buffered saline (PBS). A typical formulation might be 5-10% DMSO, 10-20% Tween 80, and the remainder saline. It is crucial to first perform a vehicle toxicity study to ensure the chosen vehicle is well-tolerated by the animals at the intended volume and concentration.
-
For Intravenous (IV) Injection: Formulations for IV administration must be sterile and particle-free. This is particularly challenging for poorly soluble compounds. A co-solvent system, such as a mixture of propylene glycol, ethanol, and water for injection, may be considered. However, extensive formulation development and safety testing are required.
-
Issue 2: Precipitation of this compound in Solution
Users have reported the appearance of needle-like yellow-brown crystals in this compound injection formulations. These have been identified as unpolymerized crystals of the active pharmaceutical ingredient (API) itself.
-
Mitigation Strategies:
-
Sonication: After dissolving this compound in a suitable solvent, sonication can help to break down any small crystalline particles and create a more uniform suspension.
-
pH Adjustment: The solubility of some compounds can be influenced by pH. However, there is no specific data on the effect of pH on this compound solubility. Any pH adjustments must be carefully considered to ensure the stability of the compound and physiological compatibility of the formulation.
-
Fresh Preparation: It is recommended to prepare this compound formulations fresh before each use to minimize the risk of precipitation over time.
-
Issue 3: Vehicle-Related Toxicity or Adverse Effects
The vehicle used to dissolve or suspend this compound can itself cause adverse effects in animals, confounding experimental results.
-
Troubleshooting Steps:
-
Vehicle Control Group: Always include a vehicle-only control group in your experiments to differentiate the effects of the vehicle from the effects of this compound.
-
Dose Volume: Adhere to recommended maximum injection volumes for the chosen route of administration and animal species to avoid discomfort and local tissue damage.
-
Solvent Concentration: Minimize the concentration of organic solvents like DMSO to the lowest effective level. High concentrations of DMSO can cause local irritation and systemic toxicity.
-
Experimental Protocols
General Protocol for Intraperitoneal (IP) Injection in Mice
-
Preparation of this compound Formulation:
-
Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO).
-
Add a surfactant (e.g., Tween 80) to aid in solubilization and prevent precipitation.
-
Slowly add sterile saline or PBS to the desired final volume while vortexing to create a uniform suspension or solution.
-
The final concentration of the organic solvent and surfactant should be kept to a minimum and be consistent across all treatment groups.
-
-
Animal Restraint: Gently restrain the mouse, for example, by scruffing the neck and securing the tail.
-
Injection Site: Identify the lower right or left quadrant of the abdomen.
-
Injection: Insert a 25-27 gauge needle at a 10-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Administration: Slowly inject the this compound formulation.
-
Monitoring: Observe the animal for any signs of distress or adverse reactions post-injection.
General Protocol for Oral Gavage in Mice
-
Preparation of this compound Suspension:
-
Suspend the pre-weighed this compound powder in a suitable vehicle, such as 0.5% CMC in sterile water.
-
Ensure the suspension is homogenous by vortexing or stirring before each administration.
-
-
Animal Restraint: Gently restrain the mouse and hold it in a vertical position.
-
Gavage Needle Insertion: Gently insert a flexible, ball-tipped gavage needle into the esophagus and advance it into the stomach.
-
Administration: Slowly administer the this compound suspension.
-
Monitoring: Return the animal to its cage and monitor for any signs of distress.
Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: General experimental workflow for in vivo studies.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Preclinical pharmacokinetic analysis of armillarisin succinate ester in mouse plasma and tissues by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effects of this compound on Serum IL-1β and IL-4 and in Treating Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effects of this compound on Serum IL-1β and IL-4 and in Treating Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
Technical Support Center: Armillarisin A Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Armillarisin A. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield for the multi-step synthesis of this compound is significantly lower than expected. What are the common causes?
A1: Low overall yields in the synthesis of complex natural products like this compound are common and can stem from several factors. These can be broadly categorized into three areas: Reagent Quality, Reaction Conditions, and Work-up/Purification Procedures.[1] It is crucial to meticulously evaluate each step of your synthetic route. Even minor impurities in starting materials or solvents can have a significant impact on the reaction outcome.[2] Additionally, product loss during extraction, washing, and purification stages is a frequent contributor to diminished yields.[1]
Q2: I am experiencing a low yield in the initial coumarin ring formation step. What are the likely issues?
A2: The formation of the substituted coumarin core of this compound, likely via a Pechmann or Knoevenagel condensation, is a critical step. Low yields at this stage can often be attributed to:
-
Inadequate Catalyst Activity: Many coumarin syntheses require an acid or base catalyst.[3][4] Ensure your catalyst is fresh and active. For example, in Pechmann condensations, catalysts like sulfuric acid, trifluoroacetic acid, or various Lewis acids are employed.[3] The choice and concentration of the catalyst can dramatically affect the reaction rate and yield.[1]
-
Suboptimal Reaction Temperature: Temperature plays a crucial role in reaction kinetics.[1] While heating is often necessary to overcome the activation energy, excessive heat can lead to decomposition of starting materials or the product.[1] It is advisable to monitor the reaction progress closely (e.g., by TLC) and adjust the temperature accordingly.
-
Poor Quality Starting Materials: The purity of the substituted phenol or salicylaldehyde and the β-ketoester is paramount. Impurities can lead to unwanted side reactions and a lower yield of the desired coumarin.
Q3: The introduction of the acetyl group at the 3-position of the coumarin ring is proving problematic. What should I investigate?
A3: The synthesis of 3-acetylcoumarins is often achieved through a Knoevenagel condensation of a salicylaldehyde with ethyl acetoacetate.[5][6][7] If you are facing issues with this step, consider the following:
-
Base Selection: This reaction is typically catalyzed by a weak base, such as piperidine.[5] The choice and amount of base can influence the reaction rate and the formation of byproducts.
-
Reaction Time and Temperature: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for this type of condensation.[5] For conventional heating, optimizing the reaction time is crucial to maximize product formation before potential degradation occurs.
-
Purity of Reagents: As with the initial ring formation, the purity of both the salicylaldehyde derivative and ethyl acetoacetate is critical for a high-yielding reaction.
Q4: I am observing multiple spots on my TLC plate after the reaction, indicating the formation of byproducts. What are the likely side reactions?
A4: Side reactions are a common cause of low yields. In coumarin synthesis, potential side reactions include:
-
Polymerization: Some starting materials, particularly under harsh acidic or basic conditions, can be prone to polymerization.
-
Formation of Isomers: Depending on the substitution pattern of your starting phenol, the formation of isomeric coumarin products is possible.
-
Decomposition: The coumarin product itself might be unstable under the reaction conditions, especially with prolonged reaction times or excessive heat.[1] Prompt neutralization of the reaction mixture during workup can help mitigate this.
Quantitative Data Summary
The yield of coumarin synthesis is highly dependent on the specific substrates, catalysts, and reaction conditions used. The following table summarizes reported yields for relevant coumarin synthesis methodologies.
| Reaction Type | Starting Materials | Catalyst/Conditions | Yield (%) | Reference |
| Pechmann Condensation | Substituted Phenols and β-ketoesters | Zirconia-based heterogeneous catalyst | Good | [3] |
| Knoevenagel Condensation | Salicylaldehyde and Ethyl Acetoacetate | Piperidine, Microwave (100W, 60s) | High | [5] |
| Knoevenagel Condensation | Salicylaldehydes and 1,3-dicarbonyl compounds | MgFe₂O₄ nanoparticles, Ultrasonic irradiation | 63-73 | [1] |
| Perkin Condensation | Salicylaldehydes and Phenylacetic acids | Acetic anhydride, Triethylamine, 120°C | 46-74 | [8] |
| Pechmann Condensation | Phenols and β-ketoesters | Antimony chloride immobilized on neutral alumina, MW | 86-95 | [9] |
Experimental Protocols
General Protocol for Knoevenagel Condensation for 3-Acetylcoumarin Synthesis (Microwave-Assisted)
This protocol is adapted from a general procedure for the synthesis of 3-acetylcoumarin.[5]
-
Reaction Setup: In a porcelain crucible, combine 12 mmol of the appropriate substituted 2-hydroxybenzaldehyde and 10 mmol of ethyl acetoacetate.
-
Catalyst Addition: Add 0.376 mL of diethylamine to the mixture.
-
Microwave Irradiation: Irradiate the mixture in a microwave reactor at 100-watt power for 60 seconds.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: Wash the crude product with cold ethanol and isolate by filtration. Further purify the product by recrystallization from hot ethanol.
Visualizations
To aid in troubleshooting, a logical workflow for addressing low yield in a generic multi-step organic synthesis is presented below.
A troubleshooting workflow for addressing low yield in organic synthesis.
The following diagram illustrates a simplified representation of a signaling pathway affected by this compound, which has been shown to inhibit the NF-κB pathway.[10]
Inhibitory effect of this compound on the NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The Molecular and Structural Basis of O-methylation Reaction in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and Functional Basis of C-Methylation of Coumarin Scaffolds by NovO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scribd.com [scribd.com]
- 8. Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
preventing degradation of Armillarisin A in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Armillarisin A in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides & FAQs
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing potency over a short period. What are the likely causes?
A1: The degradation of this compound in solution is primarily influenced by several factors, including pH, exposure to light, temperature, and the presence of oxidizing agents. As a coumarin derivative, this compound is susceptible to hydrolysis of its lactone ring, particularly under basic conditions. Its phenolic hydroxyl group is also prone to oxidation. Furthermore, exposure to UV or visible light can lead to photolytic degradation.
Q2: What are the visible signs of this compound degradation?
A2: Degradation of this compound may not always be visible. However, in some cases, you might observe a change in the color of the solution or the formation of precipitates. Unpolymerized crystals of this compound have been observed as needle-like yellow-brown solids in injection formulations, suggesting that solubility issues can also be an indicator of potential stability problems. A definitive assessment of degradation requires analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound. When using DMSO, it is crucial to use a newly opened bottle, as DMSO is hygroscopic and absorbed water can impact the solubility and stability of the compound. For aqueous solutions used in experiments, the choice of buffer and pH is critical for maintaining stability.
Troubleshooting Common Issues
Issue 1: Precipitation in aqueous solution.
-
Possible Cause: Poor aqueous solubility of this compound or pH-dependent solubility changes.
-
Troubleshooting Steps:
-
Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is low enough to not cause precipitation in the aqueous medium.
-
Adjust the pH of the aqueous solution. This compound's solubility may vary with pH.
-
Consider the use of co-solvents or solubility enhancers if compatible with your experimental system. A patent for an this compound injection formulation mentions the use of co-solvents to improve stability.[1]
-
Issue 2: Rapid loss of activity in cell culture media.
-
Possible Cause: Degradation due to the pH of the media (typically around 7.4), presence of components that can catalyze degradation, or exposure to light during incubation.
-
Troubleshooting Steps:
-
Prepare fresh solutions of this compound immediately before each experiment.
-
Minimize the exposure of the stock solution and the final diluted solution to light by using amber vials and covering plates or flasks with foil.
-
Evaluate the stability of this compound in your specific cell culture medium over the time course of your experiment by collecting samples at different time points and analyzing them by HPLC.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Inconsistent preparation and storage of this compound solutions.
-
Troubleshooting Steps:
-
Standardize your protocol for solution preparation, including the source and age of the solvent, mixing procedure, and final concentration.
-
Aliquot stock solutions after preparation to avoid repeated freeze-thaw cycles.[2]
-
Strictly control storage conditions (temperature, light exposure, and atmosphere). For long-term storage, -80°C is recommended, while for short-term (up to one month), -20°C is acceptable, both under nitrogen and protected from light.[2]
-
Factors Affecting this compound Stability and Recommended Storage
The stability of this compound is paramount for obtaining reliable and reproducible experimental results. The primary factors influencing its degradation in solution are summarized below.
| Factor | Influence on Stability | Recommendations |
| pH | This compound, like other coumarins, is susceptible to hydrolysis of the lactone ring, which is accelerated under basic conditions. The phenolic hydroxyl group's reactivity is also pH-dependent. A patent for an injectable form suggests adjusting the pH to 3 to improve stability.[1] | For aqueous solutions, maintain a slightly acidic pH if compatible with the experimental setup. Avoid alkaline conditions. |
| Light | Exposure to ultraviolet (UV) and visible light can cause photolytic degradation. | Prepare and store solutions in amber vials or protect them from light using aluminum foil. Minimize exposure to ambient light during experiments. Store stock solutions in the dark.[2] |
| Temperature | Higher temperatures generally accelerate the rate of chemical degradation, including hydrolysis and oxidation. | Store stock solutions at low temperatures: -80°C for long-term (up to 6 months) or -20°C for short-term (up to 1 month).[2] Avoid repeated freeze-thaw cycles by preparing aliquots. |
| Oxidation | The phenolic moiety of this compound is susceptible to oxidation, which can be initiated by atmospheric oxygen or the presence of oxidizing agents. | Degas solvents before use. Store solutions under an inert atmosphere (e.g., nitrogen or argon).[2] Consider adding antioxidants like ascorbic acid or sodium sulfite to the formulation if permissible for the application.[1] |
| Solvent | The choice of solvent can affect both the solubility and stability of this compound. Water can participate in hydrolysis. | Use high-purity, anhydrous solvents for preparing stock solutions. For aqueous dilutions, use freshly prepared buffers. DMSO is a suitable solvent for stock solutions, but it should be anhydrous.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound (Molecular Weight: 234.20 g/mol ) to prepare the desired volume of 10 mM solution. For example, for 1 mL of 10 mM stock, weigh 0.2342 mg of this compound.
-
Add the weighed this compound to a sterile amber vial.
-
Add the appropriate volume of anhydrous DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be required to aid dissolution.[2]
-
Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months, preferably under a nitrogen atmosphere.[2]
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like methanol or acetonitrile)
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Thermostatic water bath or oven
-
Photostability chamber
-
HPLC system with a suitable detector (e.g., PDA or UV)
Procedure:
-
Preparation of Samples: For each condition, prepare a solution of this compound at a known concentration (e.g., 100 µg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the this compound solution and 0.1 N HCl.
-
Keep the solution at room temperature and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
If no degradation is observed, repeat the experiment with 1 N HCl or at an elevated temperature (e.g., 60°C).
-
Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the this compound solution and 0.1 N NaOH.
-
Keep the solution at room temperature and take samples at various time points.
-
If degradation is rapid, conduct the experiment at a lower temperature. If it is slow, use 1 N NaOH or an elevated temperature.
-
Neutralize the samples with an equivalent amount of HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the this compound solution and 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, and take samples at various time points.
-
-
Thermal Degradation:
-
Place a solution of this compound in an oven at a controlled temperature (e.g., 60°C).
-
Take samples at various time points.
-
Also, expose the solid this compound powder to the same temperature.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Take samples from both the exposed and control solutions at various time points.
-
-
Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products.
-
Visualizations
Degradation Pathway of Coumarin Derivatives
Caption: Potential degradation pathways of this compound based on the chemistry of coumarin derivatives.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study of this compound.
References
Technical Support Center: Armillarisin A Production Scale-Up
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scaling up of Armillarisin A production.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of this compound for production?
This compound is a natural compound primarily isolated from the fungus Armillaria mellea.[1][2] Production at a larger scale typically involves the cultivation of Armillaria mellea through fermentation, followed by extraction and purification from the mycelia or fermentation broth.
Q2: What are the major bottlenecks in scaling up this compound production?
The main challenges in scaling up this compound production can be categorized into three areas:
-
Upstream Processing: Low yield from fermentation, maintaining optimal growth conditions for Armillaria mellea at a large scale, and ensuring batch-to-batch consistency.[3][4]
-
Downstream Processing: inefficient extraction and purification methods, loss of product during purification steps, and removal of impurities.[5]
-
General Scale-Up Issues: Process reproducibility from lab to industrial scale, regulatory compliance, and cost management.[6][7][8]
Q3: What analytical methods are recommended for quantifying this compound during production?
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is a standard method for the quantification of this compound.[9][10] Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS) can provide high sensitivity and specificity for both identification and quantification.[9][10]
Troubleshooting Guides
Low Yield in Fermentation
Problem: The yield of this compound from the fermentation of Armillaria mellea is significantly lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Fermentation Conditions | Optimize fermentation parameters such as temperature, pH, dissolved oxygen, and agitation speed.[11][12][13] Conduct small-scale experiments to determine the optimal ranges for these parameters. |
| Nutrient Limitation | Analyze the composition of the fermentation medium. Key nutrients like carbon and nitrogen sources may need to be adjusted. Consider fed-batch strategies to maintain optimal nutrient levels.[14] |
| Inadequate Aeration and Mixing | In large bioreactors, poor oxygen transfer and mixing can limit fungal growth and secondary metabolite production.[3] Ensure that the aeration and agitation systems are adequate for the scale of operation. |
| Strain Degeneration | Repeated subculturing of Armillaria mellea can lead to a decrease in its productivity. Return to a cryopreserved stock culture to start a new seed train. |
Inefficient Extraction and Purification
Problem: Significant loss of this compound during extraction and purification steps.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Extraction Solvent | The choice of solvent is critical for efficient extraction. Evaluate different solvents and their combinations to maximize the recovery of this compound. |
| Degradation of this compound | This compound may be sensitive to pH, temperature, or light. Ensure that the extraction and purification conditions are mild to prevent degradation. |
| Poor Performance of Chromatographic Steps | Optimize the chromatographic conditions, including the choice of stationary and mobile phases, flow rate, and loading capacity. |
| Presence of Interfering Compounds | The crude extract may contain compounds that interfere with the purification process. Consider a pre-purification step, such as liquid-liquid extraction or precipitation, to remove some of these impurities. |
Product Purity and Consistency Issues
Problem: The final this compound product does not meet the required purity specifications, or there is significant batch-to-batch variability.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Removal of Impurities | Add additional purification steps, such as recrystallization or further chromatography, to remove persistent impurities. |
| Process Variability | Tightly control all process parameters, from fermentation to final purification, to ensure consistency between batches. Implement process analytical technology (PAT) to monitor critical parameters in real-time.[6] |
| Raw Material Variability | The quality of raw materials used in the fermentation medium can impact the final product. Establish strict quality control specifications for all incoming raw materials.[3] |
| Recrystallization Issues | In some cases, the final product can have visible foreign solids due to recrystallization. This can be influenced by factors like the interaction with excipients.[9] |
Experimental Protocols
Fermentation Optimization of Armillaria mellea
This protocol outlines a general approach to optimizing the fermentation conditions for this compound production.
-
Inoculum Preparation:
-
Aseptically transfer a stock culture of Armillaria mellea to a seed culture medium.
-
Incubate at the optimal temperature and agitation speed for a specified period to achieve a healthy seed culture.
-
-
Fermentation:
-
Transfer the seed culture to the production bioreactor containing the fermentation medium.
-
Control and monitor key parameters (temperature, pH, dissolved oxygen, agitation) throughout the fermentation process.
-
-
Sampling and Analysis:
-
Collect samples at regular intervals.
-
Analyze the samples for biomass, substrate consumption, and this compound concentration using HPLC.
-
-
Optimization:
-
Vary one factor at a time (e.g., temperature) while keeping others constant to determine its optimal level.
-
Use statistical methods like Response Surface Methodology (RSM) for more efficient multi-parameter optimization.[11]
-
Extraction and Purification of this compound
This protocol provides a general procedure for the extraction and purification of this compound from the fermentation broth.
-
Harvesting:
-
Separate the fungal biomass from the fermentation broth by centrifugation or filtration.
-
-
Extraction:
-
Extract the biomass and/or the broth with a suitable organic solvent (e.g., ethyl acetate).
-
Concentrate the extract under reduced pressure.
-
-
Preliminary Purification:
-
Subject the crude extract to liquid-liquid partitioning to remove highly polar or non-polar impurities.
-
-
Chromatographic Purification:
-
Perform column chromatography on the partially purified extract using a suitable stationary phase (e.g., silica gel).
-
Elute with a gradient of solvents to separate this compound from other compounds.
-
-
Final Purification:
-
Further purify the this compound-containing fractions by preparative HPLC or recrystallization to obtain a high-purity product.
-
Visualizations
Signaling Pathway
This compound has been shown to modulate key signaling pathways, which is relevant for its therapeutic applications.[1]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for scaling up this compound production.
Caption: A generalized workflow for scaling up this compound production.
Troubleshooting Logic
This diagram provides a logical approach to troubleshooting low this compound yield.
Caption: A decision-making diagram for troubleshooting low this compound yield.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Extraction, purification, structural characteristics and biological properties of the polysaccharides from Armillaria mellea (Vahl) P. Kumm.: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. idbs.com [idbs.com]
- 4. Biosynthesis and yield improvement strategies of fengycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extraction, purification, structure, modification, and biological activity of traditional Chinese medicine polysaccharides: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 7. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 8. pharmaceuticalprocessingworld.com [pharmaceuticalprocessingworld.com]
- 9. mdpi.com [mdpi.com]
- 10. Development of a method for comprehensive and quantitative analysis of armillarisin succinate ester in its medicinal preparations by liquid chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of Fermentation Conditions of Artemisia capillaris for Enhanced Acetylcholinesterase and Butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Fermentation and Metabolic Pathway Optimization to De Novo Synthesize (2S)-Naringenin in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Armillarisin A
Welcome to the technical support center for researchers working with Armillarisin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and interpret experiments while minimizing and assessing potential off-target effects of this promising compound.
I. Understanding the On-Target Mechanism of this compound
This compound, a natural compound isolated from the mushroom Armillaria mellea, exerts its primary pharmacological effects by modulating key cellular signaling pathways, namely the NF-κB and MAPK pathways.[1] Understanding this on-target activity is the first step in distinguishing desired effects from potential off-target phenomena.
-
NF-κB Pathway Inhibition: this compound has been shown to inhibit the NF-κB signaling pathway. It prevents the degradation of IκBα, the inhibitor of NF-κB, which in turn blocks the translocation of NF-κB to the nucleus.[1] This leads to a reduction in the expression of pro-inflammatory genes.[1]
-
MAPK Pathway Modulation: The compound also influences the mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38 MAPK.[1] By inhibiting the phosphorylation of key proteins in this pathway, this compound can lead to decreased cell proliferation and increased apoptosis.[1]
Below is a diagram illustrating the primary signaling pathways affected by this compound.
Caption: On-target signaling pathways of this compound.
II. Troubleshooting Guides for On-Target and Off-Target Assessment
This section provides troubleshooting for common experimental issues encountered when working with this compound, with a focus on distinguishing on-target from potential off-target effects.
Guide 1: Unexpected Results in NF-κB Reporter Assays
Q1: I am not seeing the expected decrease in luciferase activity after this compound treatment in my NF-κB reporter cell line. What could be the problem?
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response curve to determine the optimal concentration for NF-κB inhibition in your specific cell line. |
| Incorrect Timing of Treatment and/or Stimulation | Optimize the incubation time with this compound before and during stimulation with an NF-κB activator (e.g., TNF-α). |
| Low Transfection Efficiency (for transient assays) | Verify transfection efficiency using a positive control plasmid (e.g., expressing a fluorescent protein). Optimize the DNA-to-transfection reagent ratio. |
| Cell Line Insensitivity | Confirm that your cell line has a robust NF-κB response to a known activator. Consider using a different cell line if necessary. |
| Reagent Issues | Ensure the luciferase substrate is fresh and properly stored. Check for potential inhibition of the luciferase enzyme by this compound itself using a cell-free luciferase assay. |
| High Background Signal | Use a plate reader with low background noise. Ensure complete cell lysis. Use appropriate negative controls (vehicle-treated cells). |
Q2: I am observing an increase in luciferase activity at certain concentrations of this compound. Is this an off-target effect?
This is possible. An increase in signal could indicate that this compound is activating another pathway that cross-talks with the NF-κB reporter or is directly stabilizing the luciferase enzyme.
Recommended Action:
-
Orthogonal Assay: Validate the finding using a different method to measure NF-κB activation, such as Western blotting for phosphorylated p65 or an ELISA for NF-κB DNA binding activity.
-
Luciferase Inhibition/Stabilization Assay: Perform a cell-free assay with purified luciferase enzyme and this compound to check for direct effects on the enzyme.
Guide 2: Inconsistent Results in MAPK Phosphorylation Western Blots
Q1: I am not consistently seeing a decrease in the phosphorylation of ERK, JNK, or p38 after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Treatment Conditions | Perform a time-course and dose-response experiment to determine the optimal conditions for observing changes in MAPK phosphorylation. |
| Phosphatase Activity | Ensure that your lysis buffer contains a fresh cocktail of phosphatase inhibitors. Keep samples on ice at all times. |
| Poor Antibody Quality | Use phospho-specific antibodies that have been validated for your application. Always include a positive control (e.g., cells treated with a known MAPK activator). |
| Low Protein Loading | Ensure you are loading a sufficient amount of total protein on your gel. Normalize the phospho-protein signal to the total protein signal for that specific MAPK. |
| Incorrect Blocking Buffer | For phospho-protein detection, BSA is often preferred over milk as a blocking agent to reduce background from phosphoproteins in milk.[2][3] |
| Buffer Composition | Use Tris-buffered saline with Tween-20 (TBST) for washing and antibody dilutions, as phosphate-buffered saline (PBS) can interfere with phospho-specific antibody binding.[3][4] |
Q2: I see changes in the phosphorylation of other kinases that are not part of the canonical MAPK pathway. How do I investigate this?
This is a strong indication of potential off-target effects.
Recommended Action:
-
Kinome Scan: To broadly assess the effect of this compound on a wide range of kinases, consider performing a kinome-wide activity assay. This will provide a profile of kinases that are inhibited or activated by the compound.
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to determine if this compound directly binds to the unexpected kinase in a cellular context.
III. FAQs: Identifying and Minimizing Off-Target Effects
Q1: What are off-target effects and why are they a concern?
Off-target effects occur when a compound interacts with proteins other than its intended therapeutic target. These unintended interactions can lead to misleading experimental results, unexpected phenotypes, and potential toxicity in a clinical setting.
Q2: How can I proactively assess the off-target profile of this compound?
Several experimental strategies can be employed to identify potential off-targets:
| Method | Principle | Application for this compound |
| Kinome Scanning | In vitro binding or activity assays against a large panel of purified kinases. | To identify unintended kinase targets of this compound. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of proteins upon ligand binding in intact cells or cell lysates. | To confirm direct binding of this compound to potential off-targets identified through other methods, in a cellular context.[5][6][7] |
| Proteomics-based Methods (e.g., Chemoproteomics) | Uses chemical probes or affinity-based methods to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry. | To provide an unbiased, proteome-wide view of proteins that interact with this compound. |
| Phenotypic Screening in Knockout/Knockdown Cells | Compare the effect of this compound in wild-type cells versus cells where the intended target or a suspected off-target has been genetically removed. | To functionally validate whether an observed phenotype is due to on-target or off-target activity. |
Below is a diagram illustrating a general workflow for off-target identification.
Caption: A workflow for identifying off-targets of a small molecule.
Q3: What are some general strategies to minimize off-target effects in my experiments?
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect and use this concentration for your experiments.
-
Use a Structurally Unrelated Control Compound: If available, use another compound that inhibits the same target (e.g., another NF-κB inhibitor) but has a different chemical structure. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Perform Rescue Experiments: If this compound causes a specific phenotype, try to rescue this phenotype by overexpressing a downstream effector of the target pathway.
-
Validate with a Secondary Assay: Always confirm key findings with an orthogonal experimental approach that measures a different aspect of the biological system.
IV. Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter Assay
This protocol is for a transient transfection-based NF-κB reporter assay in a 96-well format.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase for dual-luciferase assays)
-
Transfection reagent
-
This compound
-
NF-κB activator (e.g., TNF-α)
-
Luciferase assay reagent
-
White, opaque 96-well plates
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using your optimized transfection protocol.
-
Incubation: Incubate the cells for 24 hours post-transfection.
-
Treatment: Replace the media with fresh media containing various concentrations of this compound or vehicle control (e.g., DMSO). Incubate for the desired pre-treatment time (e.g., 1-2 hours).
-
Stimulation: Add the NF-κB activator (e.g., TNF-α at 10 ng/mL) to the wells and incubate for an additional 6-8 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for your luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal (if using a dual-luciferase system). Compare the signal from this compound-treated wells to the vehicle-treated, stimulated control.
Protocol 2: Western Blot for MAPK Phosphorylation
Materials:
-
Cell line of interest
-
Complete growth medium
-
This compound
-
MAPK pathway activator (e.g., EGF, anisomycin)
-
Lysis buffer (RIPA or similar) with protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (phospho-ERK, total-ERK, phospho-p38, total-p38, phospho-JNK, total-JNK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells overnight if necessary to reduce basal MAPK activity. Treat with this compound or vehicle for the desired time, followed by stimulation with a MAPK activator.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts, add Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the chemiluminescent substrate and image the blot using a chemiluminescence imager.
-
Stripping and Reprobing: To normalize to total protein, the membrane can be stripped and re-probed with an antibody against the total form of the MAPK.
Protocol 3: Cellular Thermal Shift Assay (CETSA) - Western Blot Detection
This protocol provides a general framework for performing CETSA to validate direct target engagement.
Materials:
-
Cell line of interest
-
This compound
-
PBS
-
PCR tubes
-
Thermal cycler
-
Lysis buffer with protease inhibitors
-
Primary antibody against the protein of interest
-
Western blot reagents (as listed in Protocol 2)
Procedure:
-
Cell Treatment: Treat intact cells with this compound or vehicle control for a specified time.
-
Harvesting and Resuspension: Harvest the cells, wash with PBS, and resuspend in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble protein fraction.
-
Western Blot Analysis: Analyze the soluble protein fraction by Western blotting, as described in Protocol 2, using an antibody against the protein of interest.
-
Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein remaining as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the target protein.[3]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. 2.14. Cellular Thermal Shift Assay (CETSA) [bio-protocol.org]
- 3. tandfonline.com [tandfonline.com]
- 4. The Effects of this compound on Serum IL-1β and IL-4 and in Treating Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Target Fishing for Chemical Compounds using Target-Ligand Activity data and Ranking based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Armillarisin A Cytotoxicity Assay Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Armillarisin A in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a natural compound, specifically a coumarin, extracted from the fruiting bodies of Armillaria mellea.[1][2] Its mechanism of action involves the modulation of key signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3] By inhibiting the degradation of IκBα, this compound blocks the translocation of NF-κB to the nucleus, leading to reduced expression of pro-inflammatory cytokines.[3] It also inhibits the phosphorylation of key components in the MAPK pathway (ERK, JNK, and p38), which can lead to decreased cell proliferation and increased apoptosis.[3]
Q2: I am observing inconsistent results in my MTT assay when testing this compound. What could be the cause?
Inconsistent results with the MTT assay when testing natural products like this compound are a common issue. As a phenolic and coumarin compound, this compound may directly reduce the MTT tetrazolium salt to formazan, independent of cellular metabolic activity.[4][5] This can lead to an overestimation of cell viability (false negative for cytotoxicity) or high background noise. Additionally, factors such as compound precipitation in the culture medium can also contribute to variability.
Q3: Are there alternative cytotoxicity assays that are less prone to interference by compounds like this compound?
Yes, several alternative assays are recommended when working with potentially interfering compounds. These include:
-
Sulforhodamine B (SRB) Assay: This assay is based on the staining of total cellular protein and is less likely to be affected by the reducing potential of the test compound.
-
Neutral Red (NR) Uptake Assay: This assay measures the uptake of a dye into the lysosomes of viable cells. It relies on membrane integrity and lysosomal function rather than metabolic reduction.
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium, providing a direct measure of cytotoxicity due to membrane disruption.
Q4: How can I confirm if this compound is interfering with my MTT assay?
To confirm interference, you can run a cell-free control. Add this compound to the culture medium in a well without cells, then add the MTT reagent. If a color change (purple formazan formation) is observed, it indicates direct reduction of MTT by your compound.
Troubleshooting Guides
Issue 1: High Background or False Positives in MTT Assay
-
Symptom: High absorbance readings in control wells (compound + media, no cells) or unexpectedly high cell viability at cytotoxic concentrations of this compound.
-
Potential Cause: Direct reduction of the MTT reagent by this compound. Many natural phenolic and coumarin compounds possess antioxidant properties that can lead to this interference.
-
Troubleshooting Steps:
-
Run a Cell-Free Control: As mentioned in the FAQs, incubate this compound with MTT in cell-free media. A color change confirms interference.
-
Wash Cells Before Adding MTT: After the treatment incubation period, gently wash the cells with phosphate-buffered saline (PBS) to remove any remaining this compound before adding the MTT reagent.
-
Switch to a Non-Metabolic Assay: Use an alternative assay such as the SRB, Neutral Red, or LDH assay, which are based on different principles and are less susceptible to interference from reducing compounds.
-
Issue 2: Low Reproducibility Between Experiments
-
Symptom: Significant variation in IC50 values or dose-response curves for this compound across different experimental setups.
-
Potential Cause:
-
Compound Precipitation: this compound may have limited solubility in aqueous culture media, leading to inconsistent concentrations in the wells.
-
Inconsistent Cell Seeding: Uneven cell distribution in the microplate can lead to high well-to-well variability.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth.
-
-
Troubleshooting Steps:
-
Check Compound Solubility: Visually inspect the wells under a microscope for any signs of compound precipitation. If observed, consider using a lower final concentration of a solubilizing agent like DMSO (ensure the final DMSO concentration is non-toxic to the cells and consistent across all wells, including controls).
-
Ensure Uniform Cell Seeding: Thoroughly resuspend cells before plating and use a calibrated multichannel pipette for seeding.
-
Mitigate Edge Effects: Avoid using the outermost wells of the microplate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.
-
Data Presentation: Comparative Cytotoxicity of Phenolic Compounds
The following tables summarize IC50 values for various phenolic compounds across different cytotoxicity assays, illustrating the potential for variability in results depending on the assay method used. Note: Direct comparative data for this compound across multiple assays is limited in the current literature. The data below is for other phenolic compounds and serves as an example.
Table 1: Comparison of IC50 Values (µM) for Phenolic Compounds in MTT and Neutral Red Assays
| Compound | Cell Line | MTT Assay IC50 (µM) | Neutral Red Assay IC50 (µM) | Reference |
| Galangin | V79 | >100 | >100 | [6][7] |
| Galangin | HeLa | >100 | >100 | [6][7] |
| Galangin | BT-474 | >100 | >100 | [6][7] |
| Curcumin | V79 | 25-50 | 25-50 | [6][7] |
| Curcumin | HeLa | 10-25 | 10-25 | [6][7] |
| Curcumin | BT-474 | 10-25 | 10-25 | [6][7] |
| Puerarin | V79 | >100 | >100 | [6][7] |
| Puerarin | HeLa | >100 | >100 | [6][7] |
| Puerarin | BT-474 | >100 | >100 | [6][7] |
Table 2: Cytotoxicity of Coumarin Derivatives in MTT Assay
| Compound | Cell Line | MTT Assay IC50 (µM) | Reference |
| Coumarin Derivative 4 | HL60 | 8.09 | [4] |
| Coumarin Derivative 8b | HepG2 | 13.14 | [4] |
| 8-Isopentenyloxy coumarin | PC-3 | 29.73 (24h) | [8] |
| Coumarin-thiazole hybrid 41a | MCF-7 | 7.5 µg/mL | [9] |
| Coumarin-thiazole hybrid 41b | HepG2 | 12.2 µg/mL | [9] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Sulforhodamine B (SRB) Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates four to five times with slow-running tap water to remove the TCA and let them air dry.
-
Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and let them air dry.
-
Dye Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 510 nm.
Neutral Red (NR) Uptake Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Staining: Remove the treatment medium and add medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours.
-
Washing: Remove the dye-containing medium and wash the cells with a wash buffer (e.g., PBS).
-
Dye Extraction: Add a destain solution (e.g., 50% ethanol, 1% acetic acid) to each well to extract the dye from the lysosomes.
-
Absorbance Reading: Measure the absorbance at 540 nm.
Lactate Dehydrogenase (LDH) Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully transfer the supernatant to a new plate.
-
LDH Reaction: Add the LDH reaction mixture (containing substrate and cofactor) to each well with the supernatant.
-
Incubation: Incubate at room temperature for the time specified by the kit manufacturer (usually up to 30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's mechanism of action on NF-κB and MAPK signaling pathways.
Caption: General experimental workflow for in vitro cytotoxicity assays.
Caption: Troubleshooting decision tree for this compound cytotoxicity assays.
References
- 1. The Effects of this compound on Serum IL-1β and IL-4 and in Treating Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A sestrin-dependent Erk/Jnk/p38 MAPK activation complex inhibits immunity during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]
Validation & Comparative
Armillarisin A in Oncology: A Comparative Analysis Against Other Coumarin Compounds
For Immediate Release
A comprehensive review of the anti-cancer potential of Armillarisin A, a naturally derived coumarin compound, reveals distinct mechanistic advantages and comparable efficacy to other well-studied coumarins such as Osthole, Scopoletin, and the repurposed anticoagulant, Warfarin. This guide synthesizes available preclinical data to offer researchers, scientists, and drug development professionals a comparative overview of these compounds' performance in oncology research.
Executive Summary
This compound demonstrates significant anti-cancer activity through the modulation of key signaling pathways, induction of apoptosis, and inhibition of cell proliferation. While direct comparative studies are limited, analysis of individual research findings indicates that this compound's efficacy is comparable to that of other coumarins, with each compound exhibiting unique mechanisms of action and potencies across different cancer cell lines. This guide provides a detailed comparison of their cytotoxic effects, underlying molecular mechanisms, and the experimental methodologies used to evaluate their anti-cancer properties.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the available IC50 values for this compound, Osthole, and Scopoletin in various cancer cell lines. It is important to note that these values are derived from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| Huh7 | Hepatocellular Carcinoma | 50 | 48 |
| HepG2 | Hepatocellular Carcinoma | 50 | 48 |
| HA22T | Hepatocellular Carcinoma | 50 | 48 |
Table 2: IC50 Values of Osthole in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| PC3[1] | Prostate Cancer | 20.08 ± 2.1 | 24 |
| H1299[1] | Lung Cancer | 58.43 ± 4.08 | 24 |
| SKNMC[1] | Neuroblastoma | 28.81 ± 0.79 | 24 |
| FaDu[2] | Head and Neck Squamous Cell Carcinoma | 122.35 ± 11.63 | 24 |
| FaDu[2] | Head and Neck Squamous Cell Carcinoma | 93.36 ± 8.71 | 48 |
| HeLa[2] | Cervical Cancer | 45.01 ± 3.91 | Not Specified |
| Me-180[2] | Cervical Cancer | 88.95 ± 0.13 | Not Specified |
| MDA-MB-231[2] | Breast Cancer | 24.2 µg/mL | 48 |
| MCF-7[2] | Breast Cancer | 123.9 µg/mL | 48 |
| ES2[2] | Ovarian Cancer | ~20 | Not Specified |
| OV90[2] | Ovarian Cancer | ~20 | Not Specified |
| HCCC-9810[3] | Intrahepatic Cholangiocarcinoma | 159 | 48 |
| RBE[3] | Intrahepatic Cholangiocarcinoma | 153 | 48 |
Table 3: IC50 Values of Scopoletin in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| HeLa and other cervical cancer cell lines[4] | Cervical Cancer | 7.5 - 25 | Not Specified |
| KKU-100[5] | Cholangiocarcinoma | 486.2 ± 1.5 | 72 |
| KKU-M214[5] | Cholangiocarcinoma | 493.5 ± 4.7 | 72 |
| A549[6] | Lung Cancer | ~16 µg/mL | Not Specified |
| NCI-H460[7] | Lung Cancer | 19.1 µg/mL | Not Specified |
| RXF-393[7] | Renal Cancer | 23.3 µg/mL | Not Specified |
Note on Warfarin: Direct cytotoxicity, as measured by IC50 values, is not the primary anti-cancer mechanism of Warfarin. Instead, it sensitizes cancer cells to a form of iron-dependent cell death called ferroptosis by inhibiting the VKORC1L1 protein.[8][9] It also exhibits anti-tumor effects by inhibiting the Gas6/Axl signaling pathway.[10][11][12][13]
Mechanisms of Action: A Comparative Overview
While all four coumarin compounds induce apoptosis and inhibit cell proliferation, they achieve these effects through distinct signaling pathways.
This compound: This compound exerts its anti-cancer effects by modulating the NF-κB and MAPK signaling pathways.[14] It upregulates pro-apoptotic proteins like Bax and downregulates the anti-apoptotic protein Bcl-2, leading to the activation of caspases and subsequent apoptosis.[14]
Osthole: Osthole has been shown to inhibit the PI3K/Akt and MAPK signaling pathways in various cancer cells, including glioma and lung cancer.[2][3][15][16] It can also induce apoptosis through both p53-dependent and independent mechanisms.[16]
Scopoletin: The anti-cancer activity of Scopoletin is linked to the inhibition of the PI3K/Akt signaling pathway.[4] It also induces cell cycle arrest and apoptosis by modulating the expression of proteins like Bax and Bcl-2 and activating caspases.[4][6]
Warfarin: As a repurposed anticoagulant, Warfarin's primary anti-cancer mechanism is not direct cytotoxicity. It inhibits the vitamin K-dependent protein VKORC1L1, which sensitizes cancer cells to ferroptosis.[8][9] Additionally, Warfarin blocks the Gas6-Axl signaling pathway, which is involved in tumor progression, migration, and invasion.[10][11][13]
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by these coumarin compounds.
Caption: this compound signaling pathway in cancer cells.
Caption: Osthole and Scopoletin signaling pathways.
References
- 1. Comparative Evaluation of Cytotoxic and Apoptogenic Effects of Several Coumarins on Human Cancer Cell Lines: Osthole Induces Apoptosis in p53-Deficient H1299 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Osthole: An up-to-date review of its anticancer potential and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Osthole induces apoptosis and suppresses proliferation via the PI3K/Akt pathway in intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scopoletin exerts anticancer effects on human cervical cancer cell lines by triggering apoptosis, cell cycle arrest, inhibition of cell invasion and PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scopoletin potentiates the anti-cancer effects of cisplatin against cholangiocarcinoma cell lines | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 6. Frontiers | Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity [frontiersin.org]
- 7. ICI Journals Master List [journals.indexcopernicus.com]
- 8. Study Investigates the Possible Anti-Cancer Properties of Warfarin | Technology Networks [technologynetworks.com]
- 9. Blood Thinner "Warfarin" Acts as Anti-cancer Agent: Study | medtigo [medtigo.com]
- 10. The impact of warfarin on overall survival in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [May warfarin prevent cancer?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Warfarin may prevent cancer [medicalnewstoday.com]
- 13. Warfarin blocks Gas6-mediated Axl activation required for pancreatic cancer epithelial plasticity and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of this compound? [synapse.patsnap.com]
- 15. karger.com [karger.com]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to Synthetic vs. Natural Armillarisin A: Biological Activity and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of natural and synthetically sourced Armillarisin A, a coumarin compound with significant therapeutic potential. While direct comparative studies quantifying the activity of synthetic versus natural this compound are not extensively available in peer-reviewed literature, this document synthesizes existing data on the bioactivity of this compound, with the understanding that both forms are utilized in research and clinical applications[1].
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the key biological activities of this compound based on available research. It is important to note that the studies cited may not always differentiate between the natural and synthetic origin of the compound, suggesting a general acceptance of their comparable efficacy.
Table 1: Anti-inflammatory Activity of this compound
| Parameter | Cell Line/Model | Concentration/Dosage | Observed Effect | Citation |
| NF-κB Inhibition | Various | Not specified | Prevents degradation of IκBα, blocking NF-κB translocation | [2] |
| MAPK Inhibition | Various | Not specified | Inhibits phosphorylation of ERK, JNK, and p38 | [2] |
| Pro-inflammatory Cytokine Reduction | Ulcerative Colitis Patients | 10 mg enema | Significant decrease in serum IL-1β levels | [1] |
| Anti-inflammatory Cytokine Increase | Ulcerative Colitis Patients | 10 mg enema | Significant increase in serum IL-4 levels | [1] |
Table 2: Anticancer Activity of this compound
| Parameter | Cell Line/Model | Concentration/Dosage | Observed Effect | Citation |
| Apoptosis Induction | Cancer cells | Not specified | Upregulation of Bax, downregulation of Bcl-2, activation of caspases | [2] |
| Cell Proliferation Inhibition | Cancer cells | Not specified | Inhibition of MAPK pathway components | [2] |
Table 3: Hepatoprotective Activity of this compound
| Parameter | Model | Observed Effect | Citation |
| Protection against toxins | In vivo models (e.g., carbon tetrachloride, acetaminophen) | Protects liver cells from damage, enhances antioxidant defenses, reduces oxidative stress | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols are foundational and can be adapted for specific research needs.
Anti-inflammatory Activity Assay: NF-κB Inhibition
This protocol outlines a method to determine the inhibitory effect of this compound on the NF-κB signaling pathway.
-
Cell Culture: Human embryonic kidney (HEK) 293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Transfection: Cells are seeded in 96-well plates and co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours, cells are pre-treated with varying concentrations of this compound for 1 hour. Subsequently, cells are stimulated with a known NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) (10 ng/mL), for 6 hours.
-
Luciferase Assay: The activity of both firefly and Renilla luciferases is measured using a dual-luciferase reporter assay system.
-
Data Analysis: The relative luciferase activity is calculated by normalizing the firefly luciferase activity to the Renilla luciferase activity. The inhibitory effect of this compound is determined by comparing the luciferase activity in treated cells to that in untreated, TNF-α stimulated cells[3][4].
Anticancer Activity Assay: Apoptosis Detection by Flow Cytometry
This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis in cancer cells treated with this compound.
-
Cell Culture and Treatment: A suitable cancer cell line is cultured in appropriate media and seeded in 6-well plates. Cells are treated with different concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Annexin-binding buffer. Annexin V-FITC and PI staining solutions are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic[5][6].
Hepatoprotective Activity Assay: In Vitro Model
This protocol details an in vitro assay to assess the hepatoprotective effects of this compound against a toxin-induced liver injury model using HepG2 cells.
-
Cell Culture: Human hepatoma (HepG2) cells are maintained in MEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Pre-treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 24 hours.
-
Induction of Hepatotoxicity: A hepatotoxic agent, such as acetaminophen (APAP) or carbon tetrachloride (CCl4), is added to the culture medium to induce cell damage.
-
Cell Viability Assessment: After a further 24-48 hours of incubation, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm.
-
Data Analysis: The percentage of viable cells in the this compound-treated groups is compared to the toxin-only treated group to determine the hepatoprotective effect.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow.
Caption: this compound inhibits inflammatory and proliferative signaling pathways.
Caption: General workflow for comparing the biological activity of this compound.
Synthesis of this compound
Conclusion
This compound, whether from natural sources or chemical synthesis, demonstrates significant anti-inflammatory, anticancer, and hepatoprotective properties. The available literature suggests an interchangeability between the two forms in research and therapeutic applications. However, for rigorous drug development and to fully understand any potential subtle differences in their biological activity profiles, direct, quantitative comparative studies are warranted. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such comparative investigations.
References
- 1. The Effects of this compound on Serum IL-1β and IL-4 and in Treating Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. CN1615849A - this compound for injection and its preparing method - Google Patents [patents.google.com]
Unveiling Armillarisin A's Potential: A Comparative Guide to NF-κB Inhibition
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Armillarisin A with established NF-κB inhibitors, supported by experimental data and detailed protocols.
The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal regulator of inflammatory responses, cell survival, and immunity. Its dysregulation is implicated in a multitude of diseases, including chronic inflammatory conditions and cancer, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of this compound, a natural compound with purported anti-inflammatory properties, against two well-characterized NF-κB inhibitors: BAY 11-7082 and Parthenolide. We delve into their mechanisms of action, present available experimental data for objective comparison, and provide detailed experimental protocols for key validation assays.
Mechanism of Action: A Tale of Three Inhibitors
The canonical NF-κB signaling pathway is initiated by stimuli such as tumor necrosis factor-alpha (TNF-α), leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation. This frees NF-κB to translocate into the nucleus and activate the transcription of pro-inflammatory genes.
This compound is suggested to exert its inhibitory effect by preventing the degradation of IκBα.[1] This action effectively sequesters NF-κB in the cytoplasm, thereby blocking its nuclear translocation and subsequent activation of target genes. While the precise molecular target of this compound within the NF-κB pathway is not yet fully elucidated, its ability to stabilize IκBα is a key aspect of its mechanism.
BAY 11-7082 is an irreversible inhibitor of TNF-α-induced IκBα phosphorylation.[2][3] By directly targeting the IKK complex, it prevents the initial step required for IκBα degradation, thus keeping the NF-κB complex in its inactive, cytoplasm-bound state.
Parthenolide , a sesquiterpene lactone, also targets the IKK complex.[4] It is believed to directly interact with and inhibit the kinase activity of IKK, thereby preventing IκBα phosphorylation and degradation, and ultimately suppressing NF-κB activation.[4]
At a Glance: Performance Comparison of NF-κB Inhibitors
The following table summarizes the available quantitative data for this compound, BAY 11-7082, and Parthenolide, focusing on their efficacy in inhibiting the NF-κB pathway. It is important to note that direct comparative studies are limited, and the data presented is collated from various independent research articles. Differences in experimental conditions, cell types, and assays used can influence the observed potency.
| Inhibitor | Target | Assay Type | Cell Type | IC50 Value | Reference |
| This compound | IκBα Degradation | Not Reported | Not Reported | Not Reported | [1] |
| BAY 11-7082 | IκBα Phosphorylation | In vitro kinase assay | Tumor cells | 10 µM | [2] |
| NF-κB Reporter Assay | HEK293 | Effectively inhibits at < 8 µM | [2] | ||
| Parthenolide | IKK | NF-κB Reporter Assay | RAW264.7 cells | Dose-dependent inhibition | [5] |
| Cytokine (IL-6, IL-1β, etc.) Inhibition | THP-1 cells | 1.091-2.620 µM | [5] |
Delving Deeper: Key Experimental Validations
The validation of a compound as a genuine NF-κB inhibitor relies on a series of well-defined experimental assays. Below are the methodologies for three critical experiments used to characterize the inhibitors discussed in this guide.
NF-κB Luciferase Reporter Gene Assay
This assay is a cornerstone for quantifying the transcriptional activity of NF-κB.
Principle: Cells are transiently or stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the binding of NF-κB to this response element, driving the expression of luciferase. The amount of light produced upon addition of a substrate is directly proportional to the level of NF-κB activity.
Protocol:
-
Cell Culture and Transfection: Seed cells (e.g., HEK293, HeLa) in a 96-well plate. Transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test inhibitor (e.g., this compound, BAY 11-7082, or Parthenolide).
-
Stimulation: After a pre-incubation period (typically 1-2 hours), stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL).
-
Lysis and Luciferase Assay: After 6-24 hours of stimulation, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 value.
IκBα Phosphorylation Assay (Western Blot)
This assay directly assesses the ability of an inhibitor to block the phosphorylation of IκBα, a critical upstream event in NF-κB activation.
Principle: Western blotting is used to detect the phosphorylated form of IκBα (p-IκBα) in cell lysates. A decrease in the p-IκBα signal in the presence of an inhibitor indicates its efficacy in targeting the upstream kinases, such as IKK.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages, HeLa) and allow them to adhere. Pre-treat the cells with different concentrations of the inhibitor for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for a short period (e.g., 15-30 minutes) to induce IκBα phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific for phosphorylated IκBα. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the p-IκBα signal to a loading control (e.g., β-actin or total IκBα) to determine the extent of inhibition.
Cell Viability Assay
It is crucial to distinguish between specific inhibition of the NF-κB pathway and general cytotoxicity.
Principle: Various assays can be used to assess cell viability, such as the MTT or CellTiter-Glo assay. These assays measure metabolic activity or ATP levels, respectively, which are indicative of the number of viable cells.
Protocol (MTT Assay):
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with a range of concentrations of the inhibitor for the same duration as the primary functional assay (e.g., 24 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. A significant decrease in viability indicates cytotoxicity.
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: The canonical NF-κB signaling pathway.
Caption: A typical experimental workflow for validating an NF-κB inhibitor.
Conclusion
This compound presents an interesting profile as a potential NF-κB inhibitor, primarily through its proposed mechanism of preventing IκBα degradation. However, for a comprehensive validation and direct comparison with established inhibitors like BAY 11-7082 and Parthenolide, further quantitative studies, including the determination of IC50 values in standardized in vitro assays, are essential. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers aiming to investigate this compound further and to contextualize its potential within the broader landscape of NF-κB-targeting therapeutics. The continued exploration of natural compounds like this compound holds promise for the discovery of novel and effective modulators of the NF-κB pathway for the treatment of a wide range of diseases.
References
- 1. Inhibition of IκB Kinase and IκB Phosphorylation by 15-Deoxy-Δ12,14-Prostaglandin J2 in Activated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The Feverfew plant-derived compound, parthenolide enhances platelet production and attenuates platelet activation through NF-κB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BAY 11-7082 | IκB/IKK inhibitor | nuclear factor-κB inhibitor | NF-κB inhibitor | CAS 19542-67-7 | Buy BAY 117082 from Supplier InvivoChem [invivochem.com]
- 5. researchgate.net [researchgate.net]
Armillarisin A: A Novel Anti-Inflammatory Agent Challenging Conventional Drugs
FOR IMMEDIATE RELEASE
[City, State] – [Date] – A comprehensive comparative analysis of the natural compound Armillarisin A against established anti-inflammatory drugs, Dexamethasone and Indomethacin, reveals its significant potential as a potent therapeutic agent. This guide, designed for researchers, scientists, and drug development professionals, delves into the efficacy, mechanisms of action, and experimental validation of this compound's anti-inflammatory properties, supported by robust data and detailed experimental protocols.
This compound, a compound isolated from the mushroom Armillaria mellea, has demonstrated promising anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. This comparison provides a critical evaluation of its performance relative to the steroidal anti-inflammatory drug Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Indomethacin.
Comparative Efficacy: A Quantitative Overview
The anti-inflammatory efficacy of this compound, Dexamethasone, and Indomethacin was evaluated by their ability to inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The following table summarizes the half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate greater potency.
| Inflammatory Mediator | This compound (IC50) | Dexamethasone (IC50) | Indomethacin (IC50) |
| Nitric Oxide (NO) | Data Not Available¹ | ~88.3 µM (34.6 µg/mL)[1] | 56.8 µM[2] |
| Prostaglandin E2 (PGE2) | Data Not Available¹ | Data Not Available² | 2.8 µM[2] |
| Tumor Necrosis Factor-α (TNF-α) | Data Not Available¹ | Data Not Available² | 143.7 µM[2] |
| Interleukin-6 (IL-6) | Data Not Available¹ | Data Not Available² | Data Not Available³ |
| Interleukin-1β (IL-1β) | Data Not Available¹ | Data Not Available² | Data Not Available³ |
¹Quantitative IC50 data for this compound in LPS-stimulated RAW 264.7 cells is not readily available in the reviewed literature. However, studies on the related compound Capillarisin (from Artemisia capillaris) show potent inhibition of these mediators. ²Specific IC50 values for Dexamethasone on PGE2, TNF-α, IL-6, and IL-1β in RAW 264.7 cells are not consistently reported, though its inhibitory action is well-documented.[3][4][5][6] ³Comprehensive IC50 data for Indomethacin on IL-6 and IL-1β in RAW 264.7 cells is limited in the reviewed literature.
While direct IC50 values for this compound in this specific in vitro model are pending further research, a clinical study on ulcerative colitis demonstrated its in vivo efficacy. In this study, this compound treatment led to a significant decrease in the pro-inflammatory cytokine IL-1β and an increase in the anti-inflammatory cytokine IL-4, with a total effective rate of 90.0%, comparable to the combined therapy with a hormonal drug (95.0%) and significantly higher than the hormone therapy alone (70.0%).[7][8]
Mechanism of Action: Targeting Key Inflammatory Pathways
This compound exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[9] These pathways are crucial regulators of the expression of numerous pro-inflammatory genes.
NF-κB Pathway: this compound inhibits the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[9] This prevents the translocation of NF-κB into the nucleus, thereby suppressing the transcription of target genes encoding pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9]
MAPK Pathway: The compound has been shown to inhibit the phosphorylation of key proteins in the MAPK cascade, including ERK, JNK, and p38.[9] The MAPK pathway is also instrumental in regulating the production of inflammatory mediators.
Dexamethasone, a glucocorticoid, also inhibits the NF-κB pathway, contributing to its potent anti-inflammatory effects.[3] Indomethacin, an NSAID, primarily acts by inhibiting the COX enzymes, thereby blocking the production of prostaglandins.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. apjai-journal.org [apjai-journal.org]
- 3. Dexamethasone inhibits IL-1 beta gene expression in LPS-stimulated RAW 264.7 cells by blocking NF-kappa B/Rel and AP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Real-time monitoring of IL-6 and IL-10 reporter expression for anti-inflammation activity in live RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dexamethasone induces aberrant macrophage immune function and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effects of this compound on Serum IL-1β and IL-4 and in Treating Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effects of this compound on Serum IL-1β and IL-4 and in Treating Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. medchemexpress.com [medchemexpress.com]
Cross-Validation of Armillarisin A's Therapeutic Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Armillarisin A, a natural compound isolated from the mushroom Armillaria mellea, has demonstrated a range of pharmacological activities, including anti-inflammatory, hepatoprotective, and anti-cancer effects. Its therapeutic potential stems from its ability to modulate key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and to induce apoptosis. This guide provides a comparative analysis of this compound's therapeutic targets, presenting available quantitative data alongside that of established drugs targeting similar pathways. Detailed experimental protocols for target validation are also provided to facilitate further research and cross-validation of these findings.
Data Presentation: Comparative Efficacy and In Vitro Activity
The following tables summarize the available quantitative data for this compound and comparable drugs. This data allows for an objective assessment of this compound's performance against other therapeutic alternatives.
Table 1: Clinical Efficacy in Ulcerative Colitis
| Treatment Group | N | Total Effective Rate (%) | p-value vs. Control |
| This compound | 20 | 90.0 | <0.05 |
| This compound + Dexamethasone | 20 | 95.0 | <0.05 |
| Dexamethasone (Control) | 20 | 70.0 | - |
| Data from a clinical trial on patients with ulcerative colitis. Efficacy was assessed after 4 weeks of treatment[1]. |
Table 2: Comparative In Vitro Inhibition of the NF-κB Pathway
| Compound | Target/Assay | Cell Line | IC50 |
| This compound | NF-κB Inhibition | - | Data not available |
| Dexamethasone | NF-κB (GM-CSF release) | A549 | 0.5 x 10-9 M[2] |
| Budesonide | NF-κB (GM-CSF release) | A549 | 2.7 x 10-11 M[2] |
| Fluticasone Propionate | NF-κB (GM-CSF release) | A549 | 0.5 x 10-11 M[2] |
| IC50 values represent the concentration required to inhibit 50% of the target's activity. |
Table 3: Comparative In Vitro Inhibition of the MAPK Pathway
| Compound | Target/Assay | IC50 |
| This compound | MAPK Pathway Inhibition | Data not available |
| Sorafenib | Raf-1 Kinase | 6 nM[3] |
| Sorafenib | B-Raf | 22 nM[3] |
| Sorafenib | VEGFR-2 | 90 nM[3] |
| Sorafenib | PDGFR-β | 57 nM[3] |
| IC50 values represent the concentration required to inhibit 50% of the target's activity in cell-free assays. |
Table 4: Comparative In Vitro Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | IC50 |
| This compound | - | Data not available |
| Sorafenib | MG63 (Osteosarcoma) | 2.793 µM[4] |
| Sorafenib | U2OS (Osteosarcoma) | 4.677 µM[4] |
| Sorafenib | SAOS-2 (Osteosarcoma) | 3.943 µM[4] |
| ABT-737 (Bcl-2 inhibitor) | - | Ki <1 nM for Bcl-2/Bcl-xL[5] |
| Gossypol (Bcl-2 inhibitor) | - | ~0.5 µM for Bcl-2 binding[5] |
| IC50 values represent the concentration required to inhibit the growth of 50% of cells. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways targeted by this compound and the general experimental workflows for their validation.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Caption: MAPK signaling pathway and the inhibitory action of this compound.
Caption: this compound's influence on the intrinsic apoptosis pathway.
References
- 1. The Effects of this compound on Serum IL-1β and IL-4 and in Treating Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 4. Sorafenib blocks tumour growth, angiogenesis and metastatic potential in preclinical models of osteosarcoma through a mechanism potentially involving the inhibition of ERK1/2, MCL-1 and ezrin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BCL2 inhibitors as anticancer drugs: a plethora of misleading BH3 mimetics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Armillarisin A and Its Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Armillarisin A, a naturally occurring coumarin, has garnered significant attention in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anticancer, and hepatoprotective effects. This has spurred research into the synthesis and evaluation of its derivatives to enhance potency, selectivity, and pharmacokinetic properties. This guide provides a comparative overview of this compound and its analogous coumarin derivatives, presenting key experimental data, detailed methodologies, and insights into their mechanisms of action.
Performance Comparison: Cytotoxicity and Anti-Inflammatory Activity
While direct comparative studies of this compound and its specifically synthesized derivatives are limited in publicly available literature, a broader analysis of coumarin derivatives provides valuable structure-activity relationship (SAR) insights. The following tables summarize the biological activities of this compound and various other coumarin derivatives, illustrating the potential for modification of the coumarin scaffold to achieve desired therapeutic effects.
Table 1: Comparative Cytotoxicity of this compound Analogs (Coumarin Derivatives)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| This compound Analog (Compound 4) | HL60 (Leukemia) | 8.09 | [1] |
| This compound Analog (Compound 8b) | HepG2 (Liver Cancer) | 13.14 | [1] |
| Coumarin-Acrolein Hybrid (5d) | A549 (Lung Cancer) | 0.70 ± 0.05 | [2] |
| Coumarin-Acrolein Hybrid (6e) | KB (Oral Epidermoid Carcinoma) | 0.39 ± 0.07 | [2] |
| Quinolinone Derivative (Compound 6) | MCF-7 (Breast Cancer) | 2.56 ± 0.13 | [3] |
Table 2: Comparative Anti-Inflammatory Activity of this compound and its Analogs (Coumarin Derivatives)
| Compound/Derivative | Assay | IC50 / Effective Concentration | Reference |
| This compound | Treatment of Ulcerative Colitis (in vivo) | 90.0% total effective rate | [4] |
| IMMLG5521 (Coumarin Derivative) | NO Production Inhibition (LPS-stimulated RAW264.7 cells) | 0.1, 1, 10 µM | [5] |
| Pyrogallol-Coumarin Hybrid (PCH-2) | LOX Inhibition | IC50 = 34.12 µM | [6] |
| Compound 3 (from Tamarix aphylla) | NO Generation Inhibition | IC50 = 2.4 ± 0.3 µg/mL |
Experimental Protocols
A fundamental technique for assessing the cytotoxic potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Detailed Protocol for MTT Cytotoxicity Assay:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its derivatives) in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well.
-
Formazan Crystal Formation: Incubate the plates for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix gently by pipetting up and down. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Mechanism of Action: Signaling Pathways
This compound and many of its coumarin analogs exert their biological effects by modulating key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical regulators of inflammation, cell proliferation, and apoptosis.
The diagrams below illustrate the general mechanism by which this compound and its derivatives are understood to function.
Caption: Inhibition of the NF-κB signaling pathway by this compound and its derivatives.
Caption: Modulation of the MAPK signaling pathway by this compound and its derivatives.
Conclusion
This compound represents a promising natural scaffold for the development of novel therapeutics. The available data on its analogs, primarily other coumarin derivatives, demonstrate that structural modifications can significantly enhance cytotoxic and anti-inflammatory activities. Future research should focus on the systematic synthesis and comparative evaluation of this compound derivatives to elucidate clear structure-activity relationships. This will enable the rational design of next-generation coumarin-based drugs with improved efficacy and safety profiles for the treatment of cancer and inflammatory diseases.
References
- 1. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs [mdpi.com]
- 4. The Effects of this compound on Serum IL-1β and IL-4 and in Treating Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of Antimicrobial and Anti-Inflammatory Efficacy of Newly Synthesized Pyrogallol-Coumarin Hybrids: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Assessing the Synergistic Effects of Armillarisin A with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic cancer therapies has led to a growing interest in combination treatments, particularly those pairing conventional chemotherapy with natural compounds. Armillarisin A, a natural product isolated from the fungus Armillaria mellea, has demonstrated notable anti-inflammatory, hepatoprotective, and anticancer properties.[1] This guide provides a comprehensive overview of the potential synergistic effects of this compound with common chemotherapeutic agents. While direct experimental data on this compound in combination therapy is emerging, this document compiles relevant preclinical data from analogous natural compounds and outlines the experimental frameworks necessary to evaluate such synergies.
Unveiling the Anticancer Potential of this compound
This compound exerts its anticancer effects through the modulation of key signaling pathways crucial for cancer cell proliferation, survival, and apoptosis.[1] Understanding these mechanisms is fundamental to postulating and testing its synergistic potential with chemotherapy.
Key Mechanisms of Action:
-
Modulation of NF-κB and MAPK Signaling Pathways: this compound has been shown to inhibit the NF-κB and MAPK signaling pathways, which are pivotal in regulating inflammation, cell proliferation, and apoptosis.[1] By inhibiting these pathways, this compound can decrease the expression of pro-inflammatory cytokines and inhibit cancer cell growth.
-
Induction of Apoptosis: Studies indicate that this compound can trigger apoptosis in cancer cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2.[1] Furthermore, it activates caspases, the key executioners of apoptosis.[1]
The Rationale for Combination Therapy
The primary goal of combining this compound with chemotherapeutic drugs is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the individual effects of each agent. This can lead to:
-
Enhanced Efficacy: Increased cancer cell killing at lower, less toxic doses of chemotherapy.
-
Overcoming Drug Resistance: Sensitizing resistant cancer cells to the effects of chemotherapy.
-
Reduced Side Effects: Lowering the required dosage of cytotoxic drugs can mitigate their adverse effects on healthy tissues.
Comparative Analysis of Synergistic Effects: A Framework
While specific quantitative data for this compound combinations are not yet widely published, we can extrapolate from studies on other natural compounds with similar mechanisms of action when combined with standard chemotherapies like cisplatin, doxorubicin, and paclitaxel. The following tables provide a template for how such data would be presented.
Table 1: In Vitro Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. A lower IC50 value indicates a more potent compound.
| Cell Line | Drug | IC50 (µM) - 48h Exposure |
| Ovarian Cancer (e.g., A2780) | Cisplatin | Hypothetical Value |
| This compound | Hypothetical Value | |
| Cisplatin + this compound | Hypothetical Lower Value | |
| Breast Cancer (e.g., MCF-7) | Doxorubicin | Hypothetical Value |
| This compound | Hypothetical Value | |
| Doxorubicin + this compound | Hypothetical Lower Value | |
| Lung Cancer (e.g., A549) | Paclitaxel | Hypothetical Value |
| This compound | Hypothetical Value | |
| Paclitaxel + this compound | Hypothetical Lower Value |
Table 2: Quantification of Synergy (Combination Index)
The Combination Index (CI) is a quantitative measure of the degree of drug interaction. A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
| Cell Line | Drug Combination | Molar Ratio | Combination Index (CI) | Interpretation |
| Ovarian Cancer (e.g., A2780) | Cisplatin + this compound | 1:1 | Hypothetical Value < 1 | Synergism |
| Breast Cancer (e.g., MCF-7) | Doxorubicin + this compound | 1:5 | Hypothetical Value < 1 | Synergism |
| Lung Cancer (e.g., A549) | Paclitaxel + this compound | 1:10 | Hypothetical Value < 1 | Synergism |
Table 3: Apoptosis Induction
This table illustrates the percentage of apoptotic cells as determined by flow cytometry following treatment. An increase in the percentage of apoptotic cells in the combination treatment group compared to single-agent treatments would indicate a synergistic effect on apoptosis induction.
| Cell Line | Treatment | Percentage of Apoptotic Cells (%) |
| Breast Cancer (e.g., MCF-7) | Control (Untreated) | Hypothetical Value |
| Doxorubicin (IC50) | Hypothetical Value | |
| This compound (Concentration X) | Hypothetical Value | |
| Doxorubicin + this compound | Hypothetical Higher Value |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are standard protocols for key experiments used to assess synergistic effects.
Cell Viability Assay (MTT Assay)
This assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of this compound, the chemotherapeutic agent, and their combination for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Treat cells with the compounds of interest as described for the cell viability assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be used to investigate the effect of drug treatment on the expression of proteins involved in signaling pathways and apoptosis.
-
Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-NF-κB, p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing Molecular Interactions and Experimental Processes
Diagrams are essential for illustrating complex biological pathways and experimental workflows.
Caption: Signaling pathways modulated by this compound and chemotherapy.
Caption: General experimental workflow for assessing synergy in vitro.
Conclusion and Future Directions
The therapeutic potential of this compound as a standalone anticancer agent is promising, and its capacity to modulate key cancer-related signaling pathways suggests a strong rationale for its investigation in combination with conventional chemotherapy. While direct evidence is still needed, the conceptual framework and experimental protocols outlined in this guide provide a robust starting point for researchers to systematically evaluate the synergistic effects of this compound. Future in vivo studies using animal models will be critical to validate in vitro findings and to assess the therapeutic efficacy and safety of these combination therapies in a more complex biological system. Such research could pave the way for the development of novel, more effective, and safer cancer treatment regimens.
References
A Comparative Analysis of the Hepatoprotective Effects of Armillarisin A and Silibinin
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the hepatoprotective properties of Armillarisin A and silibinin, supported by available experimental data. While silibinin has been extensively studied, quantitative data on the direct hepatoprotective effects of this compound remains limited in the public domain.
Introduction
Liver disease remains a significant global health challenge. In the quest for effective therapeutic agents, natural compounds have garnered considerable attention. This compound, a coumarin compound, and silibinin, the primary active constituent of silymarin from milk thistle, have both demonstrated potential hepatoprotective activities. This guide synthesizes the current experimental evidence for their effects on liver health, focusing on their mechanisms of action and presenting available quantitative data to facilitate a comparative assessment.
Mechanistic Overview
Both this compound and silibinin exert their hepatoprotective effects through the modulation of key cellular signaling pathways involved in inflammation, oxidative stress, and cell death.
This compound has been shown to modulate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1] By inhibiting the NF-κB pathway, this compound can reduce the expression of pro-inflammatory cytokines, thus mitigating inflammation-driven liver damage.[1] Its influence on the MAPK pathway, which is involved in cellular stress responses, proliferation, and apoptosis, further contributes to its protective effects against liver cell injury induced by toxins like carbon tetrachloride (CCl4) and acetaminophen.[1][2]
Silibinin also demonstrates potent anti-inflammatory and antioxidant properties, in part through its inhibition of the NF-κB pathway.[3][4] A key mechanism of silibinin's action is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5][6] Nrf2 is a master regulator of the antioxidant response, and its activation by silibinin leads to the increased expression of a battery of cytoprotective genes that enhance the liver's capacity to neutralize reactive oxygen species (ROS).[5] Additionally, silibinin can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[3]
Signaling Pathway Diagrams
To visualize the mechanisms of action, the following diagrams illustrate the key signaling pathways modulated by this compound and silibinin.
Quantitative Data Comparison
Table 1: Effect of Silibinin on Liver Enzymes in Animal Models of Hepatotoxicity
| Model of Liver Injury | Animal Model | Silibinin Dose | Duration of Treatment | Change in ALT Levels | Change in AST Levels | Reference |
| CCl₄-induced | Rabbit | 50 mg/kg | 15 days | ↓ | ↓ | [7] |
| CCl₄-induced | Rabbit | 100 mg/kg | 15 days | ↓↓ (more significant than 50 mg/kg) | ↓↓ (more significant than 50 mg/kg) | [7] |
| CCl₄-induced | Rat | 200 mg/kg | 21 days | ↓ | Not Reported | [8] |
| Acetaminophen-induced | Mouse | 100 mg/kg | 3 days (pretreatment) | ↓ | ↓ | [9][10] |
| Acetaminophen-induced | Rat | 150 mg/kg | Single dose | ↓ | Not Reported | [11] |
Note: Arrows (↓) indicate a decrease in enzyme levels compared to the toxin-only control group. Double arrows (↓↓) indicate a more pronounced effect.
Table 2: Effect of Silibinin on Oxidative Stress Markers in Animal Models of Hepatotoxicity
| Model of Liver Injury | Animal Model | Silibinin Dose | Duration of Treatment | Change in MDA Levels | Change in SOD Activity | Change in GSH Levels | Reference |
| Acetaminophen-induced | Rat | 200 mg/kg | 8 days | ↓ | ↑ | Not Reported | [12] |
| D-Galactose-induced | Mouse | Not specified | 57 days | ↓ | ↑ | ↑ | [13] |
Note: Arrows indicate the direction of change compared to the toxin-only control group (↓ decrease, ↑ increase). MDA (Malondialdehyde) is a marker of lipid peroxidation. SOD (Superoxide Dismutase) and GSH (Glutathione) are key antioxidant enzymes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies on silibinin.
Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity Model[1][7]
-
Animal Model: Rabbits or rats are commonly used.
-
Induction of Liver Injury: A single or repeated intraperitoneal (i.p.) or subcutaneous injection of CCl₄, often mixed with a vehicle like olive oil, is administered to induce acute or chronic liver damage.
-
Treatment: Silibinin is typically administered orally (p.o.) via gavage, either as a pretreatment before CCl₄ administration or as a co-treatment.
-
Assessment: After a specified period, blood samples are collected to measure serum levels of liver enzymes (ALT, AST). Liver tissues are also harvested for histopathological examination and measurement of oxidative stress markers.
Acetaminophen (APAP)-Induced Hepatotoxicity Model[9][11]
-
Animal Model: Mice are a frequently used model for APAP-induced liver injury.
-
Induction of Liver Injury: A single high dose of acetaminophen is administered, usually via i.p. injection, to induce acute liver failure.
-
Treatment: Silymarin (containing silibinin) or purified silibinin is often given orally as a pretreatment for several days before the APAP challenge.
-
Assessment: Blood and liver samples are collected at various time points after APAP administration to analyze liver enzymes, oxidative stress markers, and inflammatory mediators. Histopathological analysis of liver sections is also performed to assess the extent of necrosis.
Experimental Workflow Diagram
Conclusion
Based on the currently available scientific literature, silibinin has a well-documented hepatoprotective profile supported by extensive quantitative data from various preclinical models of liver injury. Its mechanisms of action, primarily centered on anti-inflammatory and potent antioxidant effects through the modulation of NF-κB and Nrf2 signaling pathways, are well-characterized.
This compound shows promise as a hepatoprotective agent through its modulation of inflammatory pathways, including NF-κB and MAPK. However, there is a notable lack of published, peer-reviewed studies presenting specific quantitative data on its efficacy in established animal models of hepatotoxicity. Such data, including measurements of liver enzymes and markers of oxidative stress at defined dosages, are essential for a direct and robust comparison with silibinin.
Therefore, while both compounds exhibit promising mechanistic plausibility for liver protection, the evidence base for silibinin is currently far more substantial. Further in vivo research on this compound, employing standardized models of liver injury, is warranted to fully elucidate its therapeutic potential and to enable a more definitive comparative analysis with established hepatoprotective agents like silibinin.
References
- 1. Silibinin Schiff Base Derivatives Counteract CCl4-Induced Acute Liver Injury by Enhancing Anti-Inflammatory and Antiapoptotic Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Silybin Alleviates Hepatic Steatosis and Fibrosis in NASH Mice by Inhibiting Oxidative Stress and Involvement with the Nf-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hrpub.org [hrpub.org]
- 6. researchgate.net [researchgate.net]
- 7. Protective effects of silymarin against acetaminophen-induced hepatotoxicity and nephrotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Silymarin prevents acetaminophen-induced hepatotoxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hepatoprotective Property of Oral Silymarin is Comparable to N-Acetyl Cysteine in Acetaminophen Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validating the Immunomodulatory Effects of Armillarisin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunomodulatory effects of Armillarisin A with other established alternatives, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in evaluating the therapeutic potential of this compound.
Executive Summary
This compound, a natural compound, has demonstrated notable immunomodulatory properties. This guide compares its effects on key immunological parameters—cytokine production, lymphocyte proliferation, and NF-κB signaling—with those of the corticosteroid Dexamethasone and the natural compound Artemisinin. While data for this compound is still emerging, initial findings suggest a distinct mechanism of action that warrants further investigation. This guide presents available quantitative data in structured tables, details common experimental protocols for validation, and provides visual representations of key pathways and workflows.
Comparative Analysis of Immunomodulatory Effects
The immunomodulatory potential of a compound can be assessed by its influence on various aspects of the immune response. This section compares this compound with Dexamethasone and Artemisinin based on their effects on cytokine production and lymphocyte proliferation.
Cytokine Modulation
Cytokines are crucial signaling molecules that orchestrate the immune response. Their modulation is a key indicator of a compound's immunomodulatory activity.
Table 1: Comparison of the Effects of this compound, Dexamethasone, and Artemisinin on Cytokine Production
| Cytokine | This compound | Dexamethasone | Artemisinin & Derivatives |
| Pro-inflammatory | |||
| IL-1β | ↓ (in vivo, Ulcerative Colitis)[1][2] | ↓ (in vitro, PBMCs)[3] | ↓ (in vitro, various cell lines)[4] |
| TNF-α | Data not available | ↓ (in vitro, PBMCs)[5] | ↓ (in vitro, various cell lines)[4][6] |
| IFN-γ | Data not available | ↓ (in vitro, PBMCs)[3][5] | ↓ (in vitro, various cell lines)[4] |
| IL-2 | Data not available | Resistant to inhibition (in vitro, memory T cells)[7] | ↓ (in vitro, T cells)[4] |
| IL-6 | Data not available | ↓ (in vitro, PBMCs)[3][5] | ↓ (in vitro, various cell lines)[4] |
| IL-17 | Data not available | Data not available | ↓ (in vitro, T cells)[4] |
| Anti-inflammatory | |||
| IL-4 | ↑ (in vivo, Ulcerative Colitis)[1][2] | No significant effect (in vitro, PBMCs)[5] | ↑ (in vitro, T cells)[4] |
| IL-10 | Data not available | ↓ (in vitro, PBMCs)[3][5] | ↑ (in vitro, T cells)[4] |
Note: "↓" indicates inhibition/decrease, "↑" indicates stimulation/increase. The context of the data (in vivo/in vitro and cell type) is provided for clarity.
Lymphocyte Proliferation
The proliferation of lymphocytes is a hallmark of an adaptive immune response. Inhibition of excessive lymphocyte proliferation is a key mechanism of many immunomodulatory drugs.
Table 2: Comparison of the Inhibitory Effects of Dexamethasone and Artemisinin on Lymphocyte Proliferation (IC50 Values)
| Compound | Cell Type | Stimulant | IC50 | Reference |
| Dexamethasone | Human PBMCs (Steroid-Sensitive Asthma) | Phytohemagglutinin | >1 x 10⁻⁸ M | [8] |
| Dexamethasone | Human PBMCs (Rheumatoid Arthritis) | Concanavalin-A | <1 x 10⁻⁶ M (sensitive) | [5][9] |
| Artemisinin | Human Cancer Cell Lines | - | 27.2 - 28.8 µg/mL | [10] |
| Dihydroartemisinin | Human Cancer Cell Lines | - | 7.08 - 19.68 µM | [10] |
| Artesunate | Human Cancer Cell Lines | - | 52.41 - 83.28 µM | [10] |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. Data for this compound on lymphocyte proliferation is not currently available in the reviewed literature.
Signaling Pathway Modulation: The Role of NF-κB
The transcription factor NF-κB is a master regulator of inflammation and immunity. Its inhibition is a common target for immunomodulatory agents.
This compound has been shown to inhibit the NF-κB signaling pathway by preventing the degradation of its inhibitor, IκBα, thereby blocking the translocation of NF-κB to the nucleus.[11] This mechanism is shared by Artemisinin, which also inhibits NF-κB activation.[6][12] Dexamethasone, on the other hand, can indirectly inhibit NF-κB activity through the glucocorticoid receptor.
Experimental Protocols
To facilitate the validation and comparison of immunomodulatory compounds, this section provides detailed methodologies for key in vitro assays.
Cytokine Production Assay (Intracellular Staining by Flow Cytometry)
This method allows for the quantification of cytokine-producing cells within a heterogeneous population.
Experimental Workflow:
Detailed Steps:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
Cell Culture and Stimulation: Culture PBMCs in a 96-well plate at a density of 1 x 10⁶ cells/mL. Stimulate the cells with a mitogen (e.g., phytohemagglutinin (PHA)) or a specific antigen in the presence of varying concentrations of the test compound (this compound, Dexamethasone, or Artemisinin).
-
Protein Transport Inhibition: Four to six hours before harvesting, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the cell cultures to allow for the intracellular accumulation of cytokines.
-
Surface Staining: Harvest the cells and stain with fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify specific lymphocyte populations.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) and then permeabilize the cell membrane with a permeabilization buffer (e.g., containing saponin).
-
Intracellular Staining: Stain the permeabilized cells with fluorescently-labeled antibodies specific for the cytokines of interest (e.g., anti-IFN-γ, anti-IL-4).
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of cells producing specific cytokines within each lymphocyte subset.
Lymphocyte Proliferation Assay (BrdU Incorporation)
This assay measures DNA synthesis as an indicator of cell proliferation.
Experimental Workflow:
Detailed Steps:
-
Cell Culture: Culture PBMCs as described in the cytokine production assay with stimulants and test compounds.
-
BrdU Labeling: During the last 2-24 hours of culture, add 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, to the wells. BrdU will be incorporated into the DNA of proliferating cells.
-
Fixation and Denaturation: Harvest the cells, fix them, and then treat with a denaturing agent (e.g., DNase I or HCl) to expose the incorporated BrdU.
-
BrdU Staining: Stain the cells with a fluorescently-labeled anti-BrdU antibody.
-
Analysis: Analyze the cells by flow cytometry to determine the percentage of BrdU-positive cells, or by ELISA to quantify the amount of incorporated BrdU. The IC50 value can be calculated from the dose-response curve.
NF-κB Activation Assay (Luciferase Reporter Assay)
This assay quantifies the activity of the NF-κB transcription factor.
Experimental Workflow:
Detailed Steps:
-
Transfection: Transfect a suitable cell line (e.g., HEK293T) with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element.
-
Cell Treatment: Plate the transfected cells and treat them with an NF-κB activator (e.g., TNF-α) in the presence of different concentrations of the test compound.
-
Cell Lysis: After a defined incubation period, lyse the cells to release the cellular components, including the expressed luciferase.
-
Luciferase Assay: Add a luciferase substrate to the cell lysate. The luciferase enzyme will catalyze a reaction that produces light.
-
Luminescence Measurement: Measure the light output using a luminometer. The amount of light produced is proportional to the activity of the NF-κB transcription factor.
Conclusion and Future Directions
The available evidence suggests that this compound possesses immunomodulatory properties, particularly in the context of inflammatory conditions like ulcerative colitis, where it has been shown to modulate the levels of IL-1β and IL-4.[1][2] Its mechanism of action appears to involve the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[11]
However, to fully validate its potential as a therapeutic agent, further in-depth studies are required. Specifically, there is a need for:
-
Comprehensive in vitro profiling: Quantitative data on the effect of this compound on a broader range of pro- and anti-inflammatory cytokines in human immune cells is crucial.
-
Determination of IC50 values: Establishing the half-maximal inhibitory concentration (IC50) for lymphocyte proliferation will allow for a more direct comparison of its potency with other immunomodulators.
-
Direct comparative studies: Head-to-head in vitro and in vivo studies comparing this compound with established drugs like Dexamethasone and other promising natural compounds like Artemisinin will provide a clearer picture of its relative efficacy and potential advantages.
By addressing these knowledge gaps, the scientific community can better ascertain the therapeutic niche for this compound in the management of immune-mediated diseases.
References
- 1. The Effects of this compound on Serum IL-1β and IL-4 and in Treating Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of this compound on Serum IL-1β and IL-4 and in Treating Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Dexamethasone attenuates interferon-related cytokine hyperresponsiveness in COVID-19 patients [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dexamethasone effects on activation and proliferation of immune memory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of glucocorticoids on lymphocyte activation in patients with steroid-sensitive and steroid-resistant asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. Artemisinin inhibits inducible nitric oxide synthase and nuclear factor NF-kB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Armillarisin A from Diverse Origins: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of Armillarisin A, a promising bioactive compound, derived from various natural and synthetic sources. Tailored for researchers, scientists, and drug development professionals, this document delves into the yield, purity, and biological activities of this compound, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a naturally occurring coumarin derivative originally isolated from the mycelium of the honey mushroom, Armillaria mellea. It has garnered significant scientific interest due to its wide range of pharmacological properties, including potent anti-inflammatory and cytotoxic activities. The therapeutic potential of this compound is primarily attributed to its ability to modulate key signaling pathways, such as the NF-κB and MAPK pathways, which are implicated in inflammation and cancer. This guide explores the variations in this compound's characteristics based on its source, providing a critical resource for its evaluation as a therapeutic agent.
Sources of this compound: A Comparative Overview
This compound can be obtained from natural sources, primarily various species of the Armillaria genus, or through chemical synthesis. The source of this compound can significantly influence its yield, purity, and ultimately, its biological efficacy.
Natural Sources
The primary natural sources of this compound are fungi belonging to the Armillaria genus. While Armillaria mellea is the most well-known producer, other species such as Armillaria gallica and Armillaria ostoyae are also potential sources. The yield and purity of this compound from these natural sources can be influenced by factors such as the fungal species, strain, and culture conditions. Studies have shown that different Armillaria species can impact the production of active compounds, suggesting that the choice of species is a critical factor in optimizing this compound production[1][2].
Synthetic Routes
Chemical synthesis offers an alternative route to obtain this compound, providing the potential for higher purity and scalability compared to extraction from natural sources. Synthetic approaches can also facilitate the generation of structural analogs for structure-activity relationship (SAR) studies, aiding in the development of more potent and selective therapeutic agents[3].
Data Presentation: Yield and Purity of this compound from Different Sources
| Source | Method | Yield | Purity | Reference |
| Armillaria mellea | Ethanolic Extraction | Data not available in searched literature | Data not available in searched literature | |
| Armillaria gallica | Ethanolic Extraction | Data not available in searched literature | Data not available in searched literature | |
| Armillaria ostoyae | Ethanolic Extraction | Data not available in searched literature | Data not available in searched literature | |
| Chemical Synthesis | Multi-step organic synthesis | Data not available in searched literature | High purity achievable | [3] |
Note: Specific yield and purity data for this compound from different natural sources were not available in the searched literature, highlighting a key area for future research.
Comparative Biological Activity
The biological activity of this compound, particularly its cytotoxic and anti-inflammatory effects, is a key determinant of its therapeutic potential. This section compares the available data on the biological activity of this compound from different origins.
Cytotoxic Activity
This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines. However, a direct comparison of the cytotoxic potency of this compound from different natural sources or between natural and synthetic origins is limited in the current literature. One study reported the cytotoxic activity of various sesquiterpene aryl esters isolated from Armillaria gallica against several human cancer cell lines, with IC50 values ranging from 3.17 to 17.57 µmol/L[4]. Another study investigated the cytotoxicity of armillarikin, a related compound from Armillaria mellea, against human hepatocellular carcinoma cell lines[5].
Data Presentation: Cytotoxic Activity (IC50) of Armillaria-derived Compounds
| Compound/Source | Cancer Cell Line | IC50 (µM) | Reference |
| Sesquiterpene aryl esters (Armillaria gallica) | HCT-116 (Colon) | 3.17 ± 0.54 - 17.57 ± 0.47 | [4] |
| Sesquiterpene aryl esters (Armillaria gallica) | A549 (Lung) | - | [4] |
| Sesquiterpene aryl esters (Armillaria gallica) | M231 (Breast) | 7.54 ± 0.24 | [4] |
| Armillarikin (Armillaria mellea) | Huh7 (Liver) | Cytotoxic effects observed | [5] |
| Armillarikin (Armillaria mellea) | HA22T (Liver) | Cytotoxic effects observed | [5] |
| Armillarikin (Armillaria mellea) | HepG2 (Liver) | Cytotoxic effects observed | [5] |
Note: The presented data is for related compounds from Armillaria species, as direct comparative IC50 values for this compound from different sources were not available. This underscores the need for further research to directly compare the cytotoxic potency of this compound from various origins.
Anti-inflammatory Activity
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the analysis of this compound.
Extraction and Purification of this compound from Armillaria species
Objective: To isolate and purify this compound from the mycelium of Armillaria species.
Protocol:
-
Mycelium Culture: Cultivate the desired Armillaria species (e.g., A. mellea, A. gallica) in a suitable liquid or solid medium under optimized conditions to maximize biomass and secondary metabolite production.
-
Extraction: Harvest and dry the mycelium. The dried mycelium is then ground into a fine powder and extracted with a suitable organic solvent, such as ethanol or methanol, using methods like maceration or Soxhlet extraction.
-
Purification: The crude extract is concentrated under reduced pressure. The resulting residue is then subjected to a series of chromatographic techniques for purification. This may include column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Characterization: The purity and identity of the isolated this compound are confirmed using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and comparison with a synthetic standard if available.
Diagram: Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Protocol:
-
Cell Culture: Culture the selected cancer cell lines (e.g., HCT-116, A549, MCF-7) in appropriate media and conditions.
-
Treatment: Seed the cells in 96-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (from natural or synthetic sources) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance at a specific wavelength. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
In Vitro Anti-inflammatory Assay (ELISA for IL-1β and IL-4)
Objective: To evaluate the anti-inflammatory effect of this compound by measuring the levels of pro-inflammatory (IL-1β) and anti-inflammatory (IL-4) cytokines.
Protocol:
-
Cell Culture and Stimulation: Culture immune cells (e.g., macrophages like RAW 264.7 or peripheral blood mononuclear cells) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of varying concentrations of this compound.
-
Sample Collection: After a suitable incubation period, collect the cell culture supernatants.
-
ELISA: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the concentrations of IL-1β and IL-4 in the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve for each cytokine and determine the concentrations in the samples. Analyze the dose-dependent effect of this compound on the production of IL-1β and IL-4.
Mechanism of Action: Modulation of the NF-κB Signaling Pathway
This compound's anti-inflammatory and cytotoxic effects are largely mediated through the inhibition of the NF-κB signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of genes involved in inflammation, cell survival, and proliferation. This compound has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory mediators[6].
Diagram: this compound's Inhibition of the NF-κB Signaling Pathway
Caption: this compound inhibits the NF-κB signaling pathway.
Conclusion and Future Directions
This compound is a promising natural product with significant therapeutic potential, particularly in the fields of oncology and inflammation. This guide highlights the importance of the source of this compound, as it can influence its properties and biological activity. While current research has established its mechanism of action, there is a clear need for further studies to provide a direct comparative analysis of this compound from different Armillaria species and synthetic routes. Future research should focus on:
-
Quantifying the yield and purity of this compound from various Armillaria species.
-
Conducting head-to-head comparisons of the biological activity (e.g., IC50 values for cytotoxicity and anti-inflammatory effects) of this compound from natural versus synthetic sources.
-
Exploring the potential of other Armillaria species as sources of this compound and other bioactive compounds.
Such studies will be instrumental in optimizing the production and therapeutic application of this valuable natural compound.
References
- 1. Cytotoxic Activity of New Acetoxycoumarin Derivatives in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different Symbiotic Species of Armillaria Affect the Yield and Active Compound Contents of Polyporus umbellatus [mdpi.com]
- 3. Antioxidants and inflammatory disease: synthetic and natural antioxidants with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic sesquiterpene aryl esters from Armillaria gallica 012m - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis by Armillaria mellea constituent armillarikin in human hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. The Effects of this compound on Serum IL-1β and IL-4 and in Treating Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Armillarisin A: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step operational plan for the proper disposal of Armillarisin A, a daphnetin analog with noted analgesic and immune-regulating effects.[1][2][3] Adherence to these procedures is vital for maintaining a safe and compliant laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound, if available from the supplier. The SDS provides comprehensive information regarding physical and chemical properties, hazards, and emergency procedures. In the absence of a specific SDS, the following general precautions for handling chemical compounds should be strictly followed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a standard laboratory coat.
-
Avoid Contact: Minimize direct skin contact with the compound.[4] In case of exposure, wash the affected area thoroughly with water.
-
Containment: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
This compound: Summary of Properties
Understanding the properties of this compound is fundamental to its safe handling and disposal. Below is a summary of its key characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀O₅ | PubChem[5] |
| Molecular Weight | 234.20 g/mol | PubChem[5] |
| Appearance | Solid powder | MedKoo[2] |
| Melting Point | 250-255°C | ChemWhat[6], ChemicalBook[7] |
| Solubility | Soluble in DMSO | MedKoo[2] |
| Storage | Dry, dark, at 0-4°C for short term or -20°C for long term. | MedKoo[2] |
Step-by-Step Disposal Protocol
The following protocol is a general guideline based on standard practices for the disposal of laboratory chemical waste. It is crucial to adapt these procedures to comply with your institution's specific policies and local, state, and federal regulations.
1. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[8]
-
At a minimum, segregate waste into categories such as non-halogenated solvents, halogenated solvents, solid chemical waste, and aqueous waste.
2. Liquid Waste Disposal:
-
Collect all solutions containing this compound (e.g., from experiments or stock solutions) in a designated, leak-proof, and chemically compatible hazardous waste container.[8]
-
Do not dispose of this compound solutions down the sink. [8]
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Keep the waste container securely capped when not in use.[8]
3. Solid Waste Disposal:
-
Collect solid this compound and any contaminated materials (e.g., weighing paper, pipette tips, gloves) in a separate, clearly labeled solid hazardous waste container.[8]
-
Ensure the container is properly sealed to prevent the release of dust or particles.
4. Decontamination of Glassware:
-
Rinse glassware that has been in contact with this compound with a suitable solvent (e.g., ethanol or acetone) three times.
-
Collect the initial rinsate as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but collecting all rinses as hazardous waste is the most cautious approach.[8]
5. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Ensure all labeling and packaging requirements are met according to institutional and regulatory standards.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Environmental Hazards and Considerations
Disclaimer: This information is intended as a general guide for trained laboratory personnel. It is not a substitute for a thorough understanding of and compliance with all applicable institutional, local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.
References
- 1. This compound , 98+% , 53696-74-5 - CookeChem [cookechem.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | 53696-74-5 [chemicalbook.com]
- 4. Storage & Handling [mavenclad.com]
- 5. This compound | C12H10O5 | CID 5320192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemwhat.com [chemwhat.com]
- 7. This compound | 53696-74-5 [amp.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. open-research-europe.ec.europa.eu [open-research-europe.ec.europa.eu]
- 10. Environmental Hazard of Anticancer Drugs: State of the Art and Future Perspective for Marine Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. iwaste.epa.gov [iwaste.epa.gov]
Personal protective equipment for handling Armillarisin A
Essential Safety and Handling Guide for Armillarisin A
This document provides crucial safety and logistical information for the handling and disposal of this compound, a bioactive coumarin compound.[1] The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below.[2][3]
| Property | Value | Source |
| CAS Number | 53696-74-5 | [2][3] |
| Molecular Formula | C₁₂H₁₀O₅ | [2] |
| Molecular Weight | 234.2 g/mol | [2][3] |
| Melting Point | 250-255°C | [3] |
| Appearance | Solid | |
| Storage Temperature | 2-8 °C, protect from light |
Personal Protective Equipment (PPE)
Due to its biological activity, including the modulation of critical signaling pathways like NF-κB and MAPK, this compound should be handled with appropriate care to prevent accidental exposure.[4] The following PPE is mandatory when handling this compound in solid or solution form.[5][6][7]
| PPE Category | Specific Requirements |
| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contaminated. |
| Eye Protection | Use safety glasses with side shields or goggles. |
| Body Protection | A standard laboratory coat is required. For procedures with a high risk of splashing, a chemically resistant apron should be worn over the lab coat. |
| Respiratory Protection | For handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator (e.g., N95) is recommended to prevent inhalation of fine particles.[7] |
Operational Plans: Handling and Experimental Protocols
Adherence to standard laboratory safety procedures is essential. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[5][6]
General Handling Workflow
The following diagram outlines the standard workflow for handling this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol provides a step-by-step method for preparing a stock solution of this compound.
-
Preparation :
-
Perform all operations within a certified chemical fume hood.
-
Calculate the required mass of this compound (MW: 234.2 g/mol ) for the desired volume of 10 mM stock solution. For 10 mL, this is: 0.01 L * 0.01 mol/L * 234.2 g/mol = 0.02342 g (23.42 mg).
-
Weighing :
-
Tare a clean, dry microcentrifuge tube or glass vial on an analytical balance.
-
Carefully add approximately 23.42 mg of this compound powder to the container. Record the exact weight.
-
-
Dissolution :
-
Add the appropriate volume of a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to the container to achieve the desired concentration based on the actual weight.
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
-
Storage :
-
Label the container clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C or -80°C for long-term stability, protected from light.
-
Signaling Pathway Modulation
This compound has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival.[4] Understanding this mechanism is vital for researchers in drug development.
Caption: this compound's inhibitory effect on the NF-κB pathway.[4]
Disposal Plans
Proper disposal of unused this compound and contaminated materials is critical to prevent environmental contamination and ensure compliance with regulations.
Waste Categorization and Disposal Procedures
| Waste Type | Disposal Procedure |
| Solid this compound | Treat as chemical waste. Collect in a clearly labeled, sealed container. Dispose of through your institution's Environmental Health and Safety (EHS) office.[8] |
| Contaminated Labware (Gloves, Tubes, etc.) | Place all contaminated disposable items into a designated chemical waste bag or container. This container should be sealed and disposed of via the institutional EHS program. |
| Aqueous Solutions | Small quantities of dilute aqueous solutions may be disposable down the drain with copious amounts of water, depending on local regulations. Always consult your institution's EHS guidelines before doing so. |
| Organic Solvent Solutions | Collect all solutions containing organic solvents (e.g., DMSO) in a designated, labeled hazardous waste container. Do not mix incompatible waste streams. Arrange for pickup and disposal by your institution's EHS office.[9] |
| Empty Stock Bottles | Triple-rinse the empty container with a suitable solvent. The rinsate should be collected as hazardous waste. After rinsing, deface the label and dispose of the container in the regular trash or recycling, as per institutional policy.[10] |
Important Note: Never dispose of solid chemical waste or concentrated solutions in the regular trash or down the sewer.[11][12] When in doubt, always consult with your institution's designated safety officer or EHS department for specific guidance.
References
- 1. The Effects of this compound on Serum IL-1β and IL-4 and in Treating Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C12H10O5 | CID 5320192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemwhat.com [chemwhat.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. broadpharm.com [broadpharm.com]
- 7. gerpac.eu [gerpac.eu]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. rarc.wisc.edu [rarc.wisc.edu]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 11. services.gov.krd [services.gov.krd]
- 12. Household Disposal of Pharmaceuticals as a Pathway for Aquatic Contamination in the United Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
